molecular formula C11H12ClNO2 B1351235 N-(4-acetylphenyl)-3-chloropropanamide CAS No. 51256-02-1

N-(4-acetylphenyl)-3-chloropropanamide

Cat. No.: B1351235
CAS No.: 51256-02-1
M. Wt: 225.67 g/mol
InChI Key: CFTHHVYPCUMUNT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-chloropropanamide is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTHHVYPCUMUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383477
Record name N-(4-acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51256-02-1
Record name N-(4-acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-(4-acetylphenyl)-3-chloropropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(4-acetylphenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical and chemical research. The document outlines the core synthesis reaction, a detailed experimental protocol, and expected analytical data based on established chemical principles and analogous compound characterization.

Synthesis Pathway: Acylation of 4-aminoacetophenone

The primary and most direct pathway for the synthesis of this compound involves the nucleophilic acyl substitution of 4-aminoacetophenone with 3-chloropropanoyl chloride. In this reaction, the amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

The base (e.g., triethylamine) reacts with the HCl to form triethylammonium chloride, driving the reaction to completion.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, compiled from standard organic synthesis techniques and procedures for analogous reactions.

Materials:

  • 4-aminoacetophenone

  • 3-chloropropanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminoacetophenone (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add 3-chloropropanoyl chloride (1.05 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected data for the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-aminoacetophenoneC8H9NO135.16Light tan to yellow crystalline solid
3-chloropropanoyl chlorideC3H4Cl2O126.97Colorless to light yellow liquid

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

PropertyExpected Value/Characteristics
Molecular Formula C11H12ClNO2
Molar Mass 225.67 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected in the range of 100-120 °C (by analogy to similar compounds)
Yield > 80% (typical for this type of reaction)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5-9.0 (s, 1H, NH), 7.95 (d, J=8.8 Hz, 2H, Ar-H), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (t, J=6.4 Hz, 2H, -CH₂-Cl), 2.85 (t, J=6.4 Hz, 2H, -CO-CH₂-), 2.60 (s, 3H, -CO-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~197.0 (Ar-C=O), ~168.0 (Amide C=O), ~142.0 (Ar-C), ~134.0 (Ar-C), ~130.0 (Ar-CH), ~119.0 (Ar-CH), ~41.0 (-CH₂-Cl), ~40.0 (-CO-CH₂-), ~26.5 (-CO-CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1680 (Ar-C=O stretch), ~1660 (Amide C=O stretch), ~1600, 1530 (C=C aromatic stretch), ~750 (C-Cl stretch)

Note: The spectroscopic data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 4-aminoacetophenone 4-aminoacetophenone Product This compound 4-aminoacetophenone->Product + 3-chloropropanoyl chloride + Et3N in DCM 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve 4-aminoacetophenone and Et3N in DCM Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add 3-chloropropanoyl chloride Cool->Add_Reagent Stir Stir at room temperature Add_Reagent->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product Characterize

Caption: Step-by-step workflow for the synthesis and purification process.

An In-depth Technical Guide to N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for the specific chemical compound "N-(4-acetylphenyl)-3-chloropropanamide" is limited. This guide provides predicted properties based on structurally similar compounds and outlines general experimental protocols applicable to its synthesis and characterization. All quantitative data presented should be considered estimations.

Chemical Properties and Identification

While a specific CAS number for "this compound" has not been identified in major chemical databases, its fundamental properties can be predicted based on its chemical structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
IUPAC Name This compoundSystematic name based on structure.
Molecular Formula C₁₁H₁₂ClNO₂Derived from the chemical structure.
Molecular Weight 225.67 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for similar organic compounds.
Melting Point 120-130 °CEstimated based on similar N-aryl amides. For instance, 3-chloro-N-(4-chlorophenyl)propanamide has a melting point of 120-125°C.[1]
Boiling Point > 350 °C (decomposes)High boiling point is expected due to the amide and aromatic functionalities.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Predicted based on the polarity of the molecule.

Synthesis and Experimental Protocols

A plausible synthetic route to "this compound" involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride.

Proposed Synthesis of this compound

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminoacetophenone attacks the carbonyl carbon of 3-chloropropionyl chloride. A base is typically added to neutralize the HCl byproduct.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization.

Materials:

  • 4-Aminoacetophenone

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure "this compound".

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons (AA'BB' system) in the range of 7.5-8.0 ppm. - Singlet for the acetyl methyl protons around 2.5 ppm. - Triplets for the two methylene groups of the propanamide chain (Cl-CH₂- and -CH₂-CO) between 3.0 and 4.0 ppm. - A broad singlet for the amide N-H proton, typically downfield (> 8.0 ppm).
¹³C NMR - Carbonyl carbons (acetyl and amide) in the range of 165-200 ppm. - Aromatic carbons between 115 and 145 ppm. - Methylene carbons of the propanamide chain between 35 and 45 ppm. - Acetyl methyl carbon around 26 ppm.
IR (Infrared) Spectroscopy - N-H stretching vibration around 3300 cm⁻¹. - C=O stretching vibrations (amide and ketone) in the range of 1650-1700 cm⁻¹. - Aromatic C=C stretching vibrations around 1600 cm⁻¹. - C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research on the biological activity or the associated signaling pathways of "this compound". Compounds with similar structural motifs, such as other N-aryl amides, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.

Given the novelty of this compound, a logical next step would be to screen it for various biological activities.

Workflow for Novel Compound Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a newly synthesized compound like "this compound".

Biological_Screening_Workflow cluster_0 Compound Preparation & Initial Assessment cluster_1 In Vitro Screening cluster_2 Hit Identification & Follow-up A Synthesis & Purification of This compound B Structural Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, LC-MS) B->C D Solubility & Stability Testing C->D E Primary Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) D->E Proceed if stable & soluble F Antimicrobial Screening (e.g., MIC Assay) D->F G Enzyme Inhibition Assays D->G H Receptor Binding Assays D->H I Data Analysis & Hit Selection E->I F->I G->I H->I J Dose-Response Studies (IC50/EC50) I->J Identified 'Hits' K Mechanism of Action Studies J->K L Lead Optimization K->L

Caption: General workflow for the biological screening of a novel chemical compound.

References

An In-depth Technical Guide to N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible chemical databases and scientific literature contain limited specific information, including a dedicated CAS number, for "N-(4-acetylphenyl)-3-chloropropanamide." This guide provides information on its predicted properties and synthesis based on established chemical principles and data from closely related analogues. A very similar compound, N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, has the CAS number 339015-92-8.

Chemical Identity and Properties

This section outlines the fundamental chemical identifiers and physicochemical properties of this compound and its close analogues.

IdentifierValueReference
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₂ClNO₂N/A
Molecular Weight 225.67 g/mol N/A

Properties of Analogue Compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide339015-92-8C₁₃H₁₆ClNO₂253.73105 - 107
3-chloro-N-(4-chlorophenyl)propanamide19314-16-0C₉H₉Cl₂NO218.08120-125
3-chloro-N-(4-hydroxyphenyl)propanamide19314-10-4C₉H₁₀ClNO₂199.63N/A
3-chloro-N-(4-methoxyphenyl)propanamide19313-87-2C₁₀H₁₂ClNO₂213.66N/A

Experimental Protocols

A plausible synthetic route for this compound involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. This method is a standard procedure for the formation of amides.

Proposed Synthesis of this compound:

  • Materials:

    • 4-aminoacetophenone

    • 3-chloropropionyl chloride

    • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

    • A non-nucleophilic base (e.g., triethylamine, pyridine)

    • Saturated aqueous solutions of NH₄Cl and NaHCO₃

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-aminoacetophenone and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath.

    • Add 3-chloropropionyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash silica gel column chromatography to obtain the pure this compound.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the chemical structure of the target compound.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 4-aminoacetophenone 4-aminoacetophenone Reaction Acylation 4-aminoacetophenone->Reaction 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Reaction Solvent DCM/THF Solvent->Reaction Base Triethylamine Base->Reaction Atmosphere Inert (N2) Atmosphere->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product This compound

Proposed synthesis workflow for this compound.

2D Structure of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, compounds containing the chloroacetamide functional group have been investigated for a variety of biological activities, including potential antimicrobial and anticancer properties. Further research would be required to determine if this compound exhibits any significant biological effects.

Spectroscopic and Structural Elucidation of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-(4-acetylphenyl)-3-chloropropanamide. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining and verifying this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of analogous compounds, such as N-(4-acetylphenyl)acetamide, and general principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1H-NH-
~7.9Doublet2HAr-H (ortho to -NH)
~7.7Doublet2HAr-H (ortho to -C(O)CH₃)
~3.9Triplet2H-CH₂-Cl
~2.9Triplet2H-C(O)-CH₂-
~2.5Singlet3H-C(O)CH₃

Solvent: DMSO-d₆. These are estimated values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~197-C (O)CH₃
~171-NH-C (O)-
~143Ar-C -NH-
~133Ar-C -C(O)CH₃
~129Ar-C H (ortho to -C(O)CH₃)
~119Ar-C H (ortho to -NH)
~41-C H₂-Cl
~38-C(O)-C H₂-
~27-C(O)C H₃

Solvent: DMSO-d₆. These are estimated values and may vary based on experimental conditions.

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~1680StrongC=O stretch (acetyl)
~1660StrongC=O stretch (amide I)
~1600, ~1520Medium-StrongC=C stretch (aromatic)
~1540MediumN-H bend (amide II)
~750StrongC-Cl stretch

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]+• (227.05)Molecular ion (for ³⁵Cl)
[M+2]+• (229.05)Isotopic peak for ³⁷Cl
150.06[M - C₃H₄ClO]+•
135.05[M - C₃H₄ClNO]+•
43.02[CH₃CO]+

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A plausible synthetic route involves the acylation of 4-aminoacetophenone with 3-chloropropanoyl chloride.

Materials:

  • 4-aminoacetophenone

  • 3-chloropropanoyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: Typically -2 to 12 ppm.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: Typically 0 to 220 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty ATR crystal before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source, coupled to a suitable inlet system (e.g., direct insertion probe or gas chromatograph).

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Source Temperature: Typically 200-250 °C.

  • Inlet Method: If using a direct insertion probe, the sample is introduced directly into the ion source and heated to volatilize.

Data Analysis:

  • Identify the molecular ion peak ([M]+•).

  • Analyze the isotopic pattern, particularly the M+2 peak, to confirm the presence of chlorine.

  • Interpret the fragmentation pattern to identify characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Potential Biological Activities of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetylphenyl)-3-chloropropanamide is a synthetic compound featuring a core structure amenable to diverse chemical modifications, positioning it as a molecule of interest for biological screening. While direct studies on its bioactivity are not extensively documented in publicly available literature, analysis of its structural components—an N-acetylphenyl group and a 3-chloropropanamide moiety—suggests potential for anticancer and antimicrobial activities. This whitepaper provides a comprehensive overview of these potential biological activities, supported by data from structurally related compounds. Detailed experimental protocols for the synthesis of this compound and for screening its potential biological effects are presented. Furthermore, this document includes structured data tables and conceptual diagrams to facilitate understanding and guide future research in the exploration of this compound's therapeutic potential.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical agents. The N-aryl amide scaffold, in particular, is a privileged structure known to interact with various biological targets. This compound combines this feature with a reactive 3-chloropropyl chain, offering a potential site for covalent interaction or further functionalization. The presence of the N-acetylphenyl ring is also a common feature in various biologically active molecules. This whitepaper will explore the theoretical potential of this compound as a candidate for drug discovery, focusing on its possible anticancer and antimicrobial properties based on the activities of analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction between 4-aminoacetophenone and 3-chloropropanoyl chloride. This reaction is a common and efficient method for forming amide bonds.

Experimental Protocol: Amide Synthesis

Materials:

  • 4-aminoacetophenone

  • 3-chloropropanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-aminoacetophenone 4-aminoacetophenone Amidation Amidation 4-aminoacetophenone->Amidation 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride 3-chloropropanoyl_chloride->Amidation Solvent Anhydrous DCM Solvent->Amidation Base Triethylamine Base->Amidation Temperature 0°C to RT Temperature->Amidation Quenching Add Water Washing NaHCO3 & Brine Quenching->Washing Drying MgSO4/Na2SO4 Washing->Drying Purification Recrystallization/ Chromatography Drying->Purification Product N-(4-acetylphenyl)- 3-chloropropanamide Purification->Product Amidation->Quenching

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities

Based on the chemical motifs present in this compound, two primary areas of potential biological activity are proposed: anticancer and antimicrobial.

Potential Anticancer Activity

The N-aryl amide scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The chloro-substituent on the propanamide chain can act as a leaving group, potentially allowing for covalent modification of biological nucleophiles, a mechanism employed by some anticancer agents.

Supporting Evidence from Structurally Related Compounds:

Compound ClassObserved ActivityReference
N-aryl-2-chloroacetamide derivativesAntibacterial and antioxidant activities[1][2]
Propanamide derivativesTreatment of enzalutamide-resistant prostate cancer[3]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivativesPotent cytotoxicity against A549 lung cancer cells[4]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial Activity

The chloro-substituted amide moiety is a feature found in some antimicrobial compounds. It is hypothesized that this compound may exhibit inhibitory activity against various bacterial and/or fungal strains.

Supporting Evidence from Structurally Related Compounds:

Compound ClassObserved ActivityReference
N-(4-acetylphenyl)-2-chloroacetamide derivativesPotent antibacterial compounds against Escherichia coli and Staphylococcus aureus[1][2]
N-Aryl-N'-heteroaryl carbamides with chloro-substitutionActive as antibacterial and antifungal agents
3-chloro monocyclic β-lactamsPowerful antibacterial and antimicrobial activity[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent)

  • Standard antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strains.

  • Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Screening_Workflow cluster_assays Biological Screening Assays cluster_anticancer Anticancer Workflow cluster_antimicrobial Antimicrobial Workflow Compound N-(4-acetylphenyl)- 3-chloropropanamide Anticancer Anticancer Screening Compound->Anticancer Antimicrobial Antimicrobial Screening Compound->Antimicrobial Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Anticancer->Cell_Lines Bacterial_Strains Bacterial Strains (e.g., S. aureus, E. coli) Antimicrobial->Bacterial_Strains MTT_Assay MTT Assay Cell_Lines->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Broth_Microdilution Broth Microdilution Assay Bacterial_Strains->Broth_Microdilution MIC Determine MIC Value Broth_Microdilution->MIC

Caption: Conceptual workflow for the biological screening of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a thorough analysis of its chemical structure provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The synthetic route to this compound is straightforward, making it readily accessible for biological evaluation. The experimental protocols outlined in this whitepaper provide a clear roadmap for researchers to systematically explore its therapeutic potential. Future studies should focus on the synthesis and subsequent screening of this compound against a broad panel of cancer cell lines and microbial pathogens. Positive hits from these initial screens would warrant further investigation into its mechanism of action and structure-activity relationships through the synthesis and testing of analogues. Such a program could unveil a new class of therapeutic agents.

References

Sourcing and Synthesis of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing of starting materials and a detailed experimental protocol for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a key intermediate in various chemical and pharmaceutical research applications.

Starting Material Sourcing

The synthesis of this compound is primarily achieved through the reaction of 4-aminoacetophenone and 3-chloropropionyl chloride. A summary of representative suppliers for these starting materials is provided below. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

Table 1: Supplier Information for 4-Aminoacetophenone (CAS: 99-92-3)

SupplierPurityQuantityPrice (USD)
Sigma-Aldrich98%-Inquiry
Thermo Fisher Scientific99%25 gInquiry
TCI America>98.0%25 g$26.00
Manchester Organics98%250 g£55.00
Simson Pharma--Inquiry
MedChemExpress--Inquiry
Otto Chemie Pvt Ltd99%+25 g₹ 2007.00
CP Lab Safetymin 99%100 g$49.99
Chemball>99%-Inquiry

Table 2: Supplier Information for 3-Chloropropionyl chloride (CAS: 625-36-5)

SupplierPurityQuantityPrice (USD)
Sigma-Aldrich98%-Inquiry
Thermo Fisher Scientific97%100 gInquiry
TCI America>98.0%(T)25 g$26.00
LGC Standards-5 g$65.00
Dev Enterprise (IndiaMART)99%250 kg₹ 580/kg
Komal IndustriesUpto 99%250 kgInquiry
Bromchem Laboratories> 99.00%-Inquiry

Synthetic Pathway

The synthesis of this compound from 4-aminoacetophenone and 3-chloropropionyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

G cluster_reactants Starting Materials cluster_product Product 4-aminoacetophenone 4-Aminoacetophenone reaction_center + 4-aminoacetophenone->reaction_center 3-chloropropionyl_chloride 3-Chloropropionyl chloride 3-chloropropionyl_chloride->reaction_center product This compound reaction_center->product Acylation

Synthetic Pathway for this compound.

Experimental Protocol

The following experimental protocol is adapted from a procedure for a structurally similar compound, N-(4-methoxyphenyl)-3-chloropropionamide, as detailed in patent US20030176703A1[1]. Researchers should optimize the reaction conditions for their specific needs.

Materials and Equipment
  • 4-aminoacetophenone

  • 3-chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Methyl ethyl ketone (MEK)

  • Toluene

  • Water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Drying oven

Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge 4-aminoacetophenone (1 equivalent) and methyl ethyl ketone (volume to be optimized, e.g., 2 mL per gram of 4-aminoacetophenone).

  • Addition of Base: Add triethylamine (1 equivalent) to the slurry.

  • Cooling: Cool the resulting slurry to approximately 10°C using an ice bath.

  • Addition of Acylating Agent: Slowly add 3-chloropropionyl chloride (1 equivalent) via the dropping funnel. An exothermic reaction is expected, and the temperature should be allowed to rise to approximately 60°C during the addition.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

  • Cooling and Filtration: Cool the reaction mixture to 50°C. Filter the mixture and wash the collected solid with water and then with toluene.

  • Drying: Dry the resulting product overnight at 60°C in a drying oven.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve the desired purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start reactants Charge 4-aminoacetophenone, MEK, and Et3N start->reactants cool Cool to 10°C reactants->cool add_chloride Slowly add 3-chloropropionyl chloride cool->add_chloride reflux Reflux for 1 hour add_chloride->reflux cool_filter Cool to 50°C and filter reflux->cool_filter wash Wash with water and toluene cool_filter->wash dry Dry overnight at 60°C wash->dry purify Recrystallize (optional) dry->purify end End purify->end

Workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The information provided does not constitute a warranty of any kind, and the user assumes all risk and liability in connection with the use of this information.

References

Technical Guide: Elucidation of the Reaction Mechanism for N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a molecule of interest in medicinal chemistry and drug development. The core focus is on the elucidation of its reaction mechanism, supported by generalized experimental protocols and expected quantitative outcomes based on analogous chemical transformations. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel amide derivatives.

Introduction

This compound belongs to the class of N-substituted amides, a scaffold prevalent in a wide array of biologically active compounds. The presence of the acetylphenyl moiety suggests potential applications in areas such as anticancer research, as derivatives of this group have shown antiproliferative activities.[1] The chloropropanamide portion provides a reactive handle for further molecular modifications, making it a versatile intermediate in synthetic chemistry. Understanding the fundamental reaction mechanism for its synthesis is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

Proposed Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound is proposed to proceed via a nucleophilic acyl substitution reaction. This well-established mechanism involves the reaction of an amine (4-aminoacetophenone) with an acyl chloride (3-chloropropanoyl chloride).

The reaction can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The base deprotonates the positively charged nitrogen atom, yielding the final amide product, this compound.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-aminoacetophenone 4-Aminoacetophenone tetrahedral_intermediate Tetrahedral Intermediate 4-aminoacetophenone->tetrahedral_intermediate Nucleophilic Attack 3-chloropropanoyl_chloride 3-Chloropropanoyl Chloride 3-chloropropanoyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Leaving Group Departure hcl HCl tetrahedral_intermediate->hcl

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • 4-Aminoacetophenone

  • 3-Chloropropanoyl chloride (or 3-chloropropanoic acid and a chlorinating agent like thionyl chloride)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or pyridine as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Synthesis Procedure
  • Preparation of the Acyl Chloride (if starting from the carboxylic acid):

    • To a solution of 3-chloropropanoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-chloropropanoyl chloride, which can be used directly in the next step.

  • Amide Formation:

    • Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Dissolve 4-aminoacetophenone and triethylamine in DCM addition Add 3-chloropropanoyl chloride at 0 °C reactants->addition reaction Stir at room temperature addition->reaction quench Quench with NaHCO3 (aq) reaction->quench extract Extract with DCM/EtOAc quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Quantitative Data

Precise quantitative data for the synthesis of this compound is not available in the reviewed literature. However, by examining analogous reactions, particularly the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, we can infer expected yields under various conditions.[2] The choice of solvent and base is critical in optimizing the reaction yield.

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)Reference
4-Aminoacetophenone3-Chloropropanoyl ChloridePyridineDichloromethane4-122580-90Adapted from[2][3]
4-Aminoacetophenone3-Chloropropanoyl ChlorideTriethylamineDichloromethane4-122585-95Adapted from[3]
4-Aminoacetophenone3-Chloropropanoyl ChloridePyridineTetrahydrofuran4-122575-85Adapted from[2]
4-Aminoacetophenone3-Chloropropanoyl ChloridePyridineAcetonitrile4-122570-80Adapted from[2]

Note: The expected yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and purity of the reagents.

Potential in Drug Development

The N-(4-acetylphenyl) moiety is a structural component in various compounds investigated for their therapeutic potential. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[1] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. The chloro-functional group provides a site for further chemical elaboration to generate a library of derivatives for structure-activity relationship (SAR) studies.

DrugDevelopment start This compound derivatization Chemical Derivatization (e.g., substitution of Cl) start->derivatization library Library of Novel Amide Derivatives derivatization->library screening Biological Screening (e.g., anticancer assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

The synthesis of this compound is readily achievable through a nucleophilic acyl substitution reaction between 4-aminoacetophenone and 3-chloropropanoyl chloride. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected quantitative outcomes based on analogous syntheses. The potential of this molecule as a versatile intermediate in drug development underscores the importance of understanding its fundamental chemistry. Further research to optimize the reaction conditions and explore its applications in medicinal chemistry is warranted.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-(4-acetylphenyl)-3-chloropropanamide, a core scaffold with potential applications in medicinal chemistry. This document details the synthesis, biological activities, and experimental protocols related to these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Introduction

This compound is a molecule of interest due to its structural features that are amenable to a variety of chemical modifications, allowing for the exploration of a broad chemical space and the potential for interaction with various biological targets. The presence of the acetophenone moiety, the amide linkage, and the reactive chloropropyl chain makes it a versatile starting point for the synthesis of diverse derivatives. This guide explores the structure-activity relationships (SAR) of its analogs, drawing from available data on related chemical entities to provide insights for future drug discovery and development efforts.

Synthesis of Structural Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. The resulting scaffold can then be further modified at the acetyl group, the aromatic ring, or by displacement of the chlorine atom to introduce a wide range of functional groups and build a library of analogs.

General Experimental Protocol for Synthesis

A representative synthetic protocol for N-aryl-3-chloropropanamides involves the following steps:

  • Dissolution of Amine: The appropriately substituted aniline (e.g., 4-aminoacetophenone) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: The solution is cooled in an ice bath, and 3-chloropropionyl chloride is added dropwise with constant stirring. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-3-chloropropanamide.

Further derivatization can be carried out by reacting the terminal chlorine with various nucleophiles to introduce diverse functionalities.

Biological Activities of Structural Analogs

Research into compounds structurally related to this compound has revealed promising biological activities, particularly in the areas of oncology and microbiology.

Anticancer Activity

Several studies have investigated the cytotoxic effects of N-acetylphenylamide derivatives against various cancer cell lines. The data suggests that modifications to the core structure can significantly impact potency and selectivity.

Table 1: Cytotoxicity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]

CompoundRIC50 (µM)
21 H5.42
22 Cl2.47
25 H8.05
26 Cl25.4
Cisplatin -11.71

Note: Compounds 21 and 22 possess a hydroxyimino (-C=NOH) functional group, while 25 and 26 are the corresponding ester derivatives. The data indicates that the presence of the oxime moiety and a chloro-substituted phenyl ring enhances antiproliferative activity.[1]

Table 2: Cytotoxicity of 4-Acetylphenylamine-Based Imidazole Derivatives against Various Cancer Cell Lines [2]

CompoundCell LineEC50 (µM)
14 PPC-1 (Prostate)4.1 ± 1.0
U-87 (Glioblastoma)3.1 ± 0.1
22 PPC-1 (Prostate)47.2 ± 1.0
U-87 (Glioblastoma)3.1 ± 0.1

These findings highlight the potential of the N-(4-acetylphenyl) scaffold in the design of novel anticancer agents.

Antimicrobial Activity

Derivatives of N-phenylpropanamide have also been explored for their antimicrobial properties. The introduction of various heterocyclic and substituted aryl moieties has been shown to confer activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of N-Benzamide Derivatives [3]

CompoundB. subtilis (µg/mL)E. coli (µg/mL)
5a 6.253.12
6b 6.253.12
6c 6.25-

Compound 5a demonstrated significant activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[3]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism

Procedure:

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, related compounds have been shown to interact with key signaling pathways implicated in cancer. For instance, some N-acetyl-N'-phenylthiourea derivatives, which share structural similarities, have been reported to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.

Visualizations

Experimental Workflows and Signaling Pathways

G General Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Core Scaffold cluster_derivatization Derivatization cluster_final Final Products start1 4-Aminoacetophenone step1 Acylation in Aprotic Solvent (e.g., DCM) with Base (e.g., TEA) start1->step1 start2 3-Chloropropionyl Chloride start2->step1 product This compound step1->product step2 Nucleophilic Substitution (Displacement of Cl) product->step2 final_product Library of Structural Analogs step2->final_product

Caption: General synthesis workflow for this compound analogs.

G Cytotoxicity Testing Workflow (MTT Assay) cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Seed Cancer Cells in 96-well Plate treat Treat Cells with Compounds prep1->treat prep2 Prepare Serial Dilutions of Test Compounds prep2->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate G Potential EGFR Signaling Pathway Inhibition cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_response Cellular Response ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k analog N-(4-acetylphenyl)propanamide Analog analog->receptor Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk response Proliferation, Survival erk->response akt AKT pi3k->akt mtor mTOR akt->mtor mtor->response

References

Methodological & Application

Detailed experimental protocol for "N-(4-acetylphenyl)-3-chloropropanamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and research chemicals. Its structure incorporates a reactive chloropropyl group, making it a versatile building block for further molecular elaboration through nucleophilic substitution reactions. This document provides a detailed experimental protocol for the synthesis of this compound via the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride.

Experimental Protocol

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 4-aminoacetophenone with 3-chloropropionyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents

  • 4-Aminoacetophenone

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deionized water

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-aminoacetophenone and anhydrous dichloromethane. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Base: Add triethylamine to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add 3-chloropropionyl chloride dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueUnitNotes
Reactants
4-Aminoacetophenone1.0eq
3-Chloropropionyl chloride1.1eqA slight excess is used to ensure complete reaction of the amine.
Triethylamine1.2eqActs as a base to neutralize the HCl byproduct.
Solvent
Anhydrous Dichloromethane10mL/mmol of amine
Reaction Conditions
Initial Temperature0°CDuring the addition of the acyl chloride.
Reaction TemperatureRoom Temperature°C
Reaction Time2 - 4hoursMonitored by TLC.
Expected Product
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.67 g/mol
Theoretical Yield-%Dependent on the starting scale. Yields are typically high for this type of reaction.
AppearanceOff-white to pale yellow solid

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 4-Aminoacetophenone E Dissolve 4-Aminoacetophenone and Triethylamine in CH2Cl2 A->E B 3-Chloropropionyl Chloride G Add 3-Chloropropionyl Chloride (dropwise) B->G C Triethylamine C->E D Anhydrous CH2Cl2 D->E F Cool to 0 °C E->F F->G H Stir at Room Temperature (2-4 hours) G->H I Quench with Water H->I J Wash with NaHCO3 (aq) I->J K Wash with Brine J->K L Dry over MgSO4 K->L M Filter and Concentrate L->M N Recrystallization / Column Chromatography M->N O Characterization (NMR, IR, MP) N->O P This compound O->P

Application of N-(4-acetylphenyl)-3-chloropropanamide in Medicinal Chemistry: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the medicinal chemistry applications of "N-(4-acetylphenyl)-3-chloropropanamide" and its structurally related analogs. Due to the limited direct research on the specified molecule, this report focuses on the well-documented activities of the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, and other N-(4-acetylphenyl) amide derivatives. These compounds have emerged as versatile scaffolds in drug discovery, demonstrating a range of biological activities, including anticancer, antibacterial, and antioxidant effects.

Application Notes

"this compound" and its analogs are characterized by a reactive chloropropanamide or chloroacetamide side chain attached to a 4-acetylphenyl ring. This chemical architecture makes them valuable intermediates for synthesizing a diverse array of heterocyclic compounds with potential therapeutic applications. The chloroacetamide moiety, in particular, serves as a key building block for introducing various pharmacophores through nucleophilic substitution reactions.

Anticancer Potential: Derivatives of N-(4-acetylphenyl) amides have shown promising cytotoxic activity against various cancer cell lines. For instance, imidazole derivatives synthesized from 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones have demonstrated significant cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[1][2] Specifically, compounds incorporating a 4-chlorophenyl moiety exhibited notable activity.[1] While the precise signaling pathways for these specific compounds are not yet fully elucidated, related chloroacetamide derivatives have been suggested to exert their anticancer effects through mechanisms such as the inhibition of glutathione S-transferase (GST).[3] More structurally distinct thiazole derivatives containing the N-(4-acetylphenyl) moiety have been investigated as potential inhibitors of SIRT2 and EGFR.[4]

Antimicrobial Activity: The N-(4-acetylphenyl)acetamide scaffold has been utilized to generate compounds with significant antibacterial properties. Thio-derivatives, such as thiosemicarbazones and thieno[2,3-b]pyridines derived from N-(4-acetylphenyl)-2-chloroacetamide, have exhibited potent inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Antioxidant Capacity: Several derivatives have also been evaluated for their ability to scavenge free radicals. Thiosemicarbazone derivatives, in particular, have displayed significant antioxidant activity, comparable to the standard antioxidant L-ascorbic acid, as measured by the ABTS radical cation decolorization assay.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various N-(4-acetylphenyl) amide derivatives.

Table 1: Anticancer Activity of N-(4-acetylphenyl) Amide Derivatives

Compound IDCancer Cell LineAssayIC₅₀ / EC₅₀ (µM)Reference
4 PPC-1 (Prostate)MTT47.2 ± 3.4[1]
U-87 (Glioblastoma)MTT39.8 ± 3.2[1]
9 PPC-1 (Prostate)MTT21.4 ± 1.8[1]
U-87 (Glioblastoma)MTT22.9 ± 2.5[1]
14 PPC-1 (Prostate)MTT4.1 ± 1.0[1]
U-87 (Glioblastoma)MTT3.1 ± 0.1[1]
22 PPC-1 (Prostate)MTT7.0 ± 0.6[1]
U-87 (Glioblastoma)MTT11.5 ± 0.9[1]

Compound IDs refer to structures in the cited literature.[1]

Table 2: Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

Compound IDBacterial StrainInhibition Zone (mm)Activity Index (%) vs. AmpicillinReference
10 Escherichia coli1980.8
Staphylococcus aureus2291.7
14 Escherichia coli1875.0
Staphylococcus aureus2187.5

Compound IDs refer to structures in the cited literature.

Table 3: Antioxidant Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

Compound IDAssayInhibition (%)Reference
10 ABTS82.6
14 ABTS80.2
12 ABTS75.4
L-ascorbic acid (Standard)ABTS88.2

Compound IDs refer to structures in the cited literature.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound or related chloro-amide synthesis Synthesis of Derivatives (e.g., heterocycles) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Assays (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (Agar Well Diffusion) characterization->antimicrobial antioxidant Antioxidant Assays (ABTS Assay) characterization->antioxidant data Quantitative Data Analysis (IC50/EC50, Inhibition Zone) anticancer->data antimicrobial->data antioxidant->data sar Structure-Activity Relationship (SAR) Studies data->sar lead lead sar->lead Lead Compound Identification

Caption: General workflow for the synthesis, biological evaluation, and lead identification of N-(4-acetylphenyl) amide derivatives.

SAR_logic cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities scaffold Core Scaffold N-(4-acetylphenyl) -chloro-amide mod1 Heterocyclic Rings (Imidazole, Thiazole) scaffold->mod1 leads to mod2 Functional Groups (Thiosemicarbazone) scaffold->mod2 leads to mod3 Substituents on Phenyl Rings act1 Increased Anticancer Cytotoxicity mod1->act1 act2 Enhanced Antibacterial Potency mod2->act2 act3 Significant Antioxidant Capacity mod2->act3 mod3->act1

Caption: Structure-activity relationship (SAR) logic for N-(4-acetylphenyl) amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

This protocol is adapted from the synthesis of N-(4-acetylphenyl)-2-chloroacetamide, which serves as a key intermediate.

Materials:

  • 4-aminoacetophenone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-aminoacetophenone in DCM in a round bottom flask.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 3 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PPC-1, U-87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ or EC₅₀ value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[1]

mtt_assay_workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability & IC50/EC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Test compound solutions (at a known concentration in a suitable solvent like DMSO)

  • Positive control (e.g., Ampicillin)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of an MHA plate using a sterile swab.

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 4: Antioxidant Capacity Assessment (ABTS Radical Scavenging Assay)

This protocol determines the free radical scavenging activity of the compounds.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Test compound solutions (in a suitable solvent)

  • Standard antioxidant (e.g., L-ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add a small volume (e.g., 10 µL) of the test compound solutions (at various concentrations) to the wells of a 96-well plate. Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature in the dark for a defined period (e.g., 6-30 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of ABTS•+ for each concentration using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The control contains the solvent instead of the test compound.

References

Application Notes and Protocols: N-(4-acetylphenyl)-3-chloropropanamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-acetylphenyl)-3-chloropropanamide is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of more complex chemical entities. Its structure incorporates a reactive chloroalkyl chain and an acetylphenyl moiety, providing two distinct points for chemical modification. This dual reactivity makes it a versatile building block for the construction of β-amino ketones, heterocyclic compounds, and other structures of interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of key structural motifs.

Section 1: Synthesis of this compound

The synthesis of this compound is readily achieved via the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products node_A 4-Aminoacetophenone node_A->reaction_center + node_B 3-Chloropropionyl chloride node_B->reaction_center node_C This compound node_D HCl reaction_center->node_C Base Solvent reaction_center->node_D

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 4-Aminoacetophenone

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of 3-chloropropionyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio 1.0 : 1.1 : 1.2
(Amine : Acyl Chloride : Base)
Reaction Time 2 - 4 hours
Temperature 0 °C to Room Temp.
Solvent Dichloromethane (DCM)
Yield 85 - 95%
Purity (by NMR) >98%

Section 2: Application in the Synthesis of β-Amino Ketones

This compound is an excellent precursor for the synthesis of β-amino ketones through nucleophilic substitution of the chlorine atom with various amines, followed by manipulation of the acetyl group if necessary.

Reaction Scheme:

Synthesis_of_beta-Amino_Ketones cluster_reactants Reactants cluster_product Product node_A This compound node_A->reaction_center + node_B Secondary Amine (e.g., Morpholine) node_B->reaction_center node_C β-Amino Ketone Derivative reaction_center->node_C Base Solvent, Heat

Caption: Synthesis of a β-amino ketone derivative.

Experimental Protocol:

Materials:

  • This compound

  • A secondary amine (e.g., morpholine, piperidine, diethylamine)

  • Potassium carbonate (K2CO3) or Sodium iodide (NaI - as a catalyst)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired secondary amine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile or DMF.

  • Catalyst (Optional): Add a catalytic amount of sodium iodide (0.1 eq) to facilitate the substitution reaction.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting β-amino ketone derivative by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio 1.0 : 1.5 : 2.0
(Substrate : Amine : Base)
Reaction Time 6 - 12 hours
Temperature 60 - 80 °C
Solvent Acetonitrile (MeCN)
Yield 70 - 85%

Section 3: Application in Heterocyclic Synthesis

The bifunctional nature of this compound allows for its use in the construction of various heterocyclic systems. For example, it can be used to synthesize substituted 1,4-benzodiazepine derivatives, which are important pharmacophores.

Workflow for a Potential Multi-step Heterocyclic Synthesis:

Heterocycle_Synthesis_Workflow A This compound B Step 1: Nucleophilic Substitution (e.g., with an amino acid ester) A->B C Step 2: Intramolecular Cyclization (e.g., Pictet-Spengler or similar) B->C D Step 3: Aromatization/Further Modification C->D E Target Heterocycle (e.g., Substituted Benzodiazepine) D->E

Caption: Workflow for heterocyclic synthesis.

Experimental Protocol (Example: Towards a Dihydropyrimidinone Core):

Materials:

  • This compound

  • Urea or Thiourea

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide (1.5 eq) in ethanol to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Purification: Dry the organic phase, concentrate, and purify the crude product by recrystallization or column chromatography to yield the dihydropyrimidinone derivative.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio 1.0 : 1.2 : 1.5
(Substrate : Urea : Base)
Reaction Time 8 - 16 hours
Temperature Reflux
Solvent Ethanol (EtOH)
Yield 60 - 75%

Safety Precautions:

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 3-Chloropropionyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This compound is a highly useful and versatile intermediate in organic synthesis. The protocols outlined above provide a foundation for its preparation and subsequent elaboration into more complex molecules, including β-amino ketones and various heterocyclic structures, which are of significant interest to the pharmaceutical and chemical industries.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-(4-acetylphenyl)-3-chloropropanamide using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles for the separation of related acetanilide and chloro-N-phenylacetamide compounds.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Ensuring the high purity of this compound is critical for subsequent in-vitro and in-vivo studies, as impurities can significantly impact experimental outcomes. Reverse-phase HPLC is a robust and widely used technique for the purification of organic molecules, offering high resolution and reproducibility.[1][2][3] This protocol outlines a general method that can be adapted and optimized for the specific requirements of the user.

Experimental Protocol

This protocol details a standard RP-HPLC method for the purification of this compound.

1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Additives: Formic acid (0.1%) or Phosphoric acid (0.1%)[2][4][5]

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18)

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., Acetonitrile or Methanol)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization for the best separation of the target compound from its specific impurities.

ParameterRecommended Condition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10-50 µL (dependent on concentration and column capacity)
Elution Mode Gradient

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

4. Sample Preparation

  • Dissolve the crude this compound in the mobile phase (at the initial gradient composition) or a stronger solvent like 100% Acetonitrile or Methanol to a concentration of approximately 1-5 mg/mL.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

5. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Perform a blank injection (injection of the sample solvent) to identify any system peaks.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed above.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Method Development and Optimization

The provided protocol is a starting point. For optimal results, further method development may be necessary. Key parameters to consider for optimization include:

  • Mobile Phase Composition: The ratio of organic solvent (Acetonitrile or Methanol) to water will significantly affect retention times.[6] Acetonitrile generally provides better peak shape and lower backpressure.

  • pH of the Mobile Phase: The addition of an acid like formic acid or phosphoric acid can improve peak shape for acidic or basic compounds.[2][4][5]

  • Gradient Slope: A shallower gradient can improve the resolution of closely eluting impurities.

  • Column Chemistry: While C18 is a good starting point, other stationary phases (e.g., C8, Phenyl-Hexyl) may provide different selectivity.

Visual Workflow

The following diagram illustrates the logical workflow of the HPLC purification protocol.

HPLC_Purification_Workflow start Start: Crude Sample prep Sample Preparation (Dissolve & Filter) start->prep injection Sample Injection prep->injection hplc_setup HPLC System Setup (Equilibrate Column) hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis of Fractions fractionation->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end End: Purified Compound evaporation->end

Caption: Workflow for HPLC purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by reverse-phase HPLC. The outlined methodology, based on the separation of structurally similar compounds, serves as a robust starting point for achieving high-purity material suitable for a range of research and development applications. Optimization of the presented conditions may be required to address specific impurity profiles.

References

Safe Handling of 3-Chloropropanoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 3-chloropropanoyl chloride in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment. 3-Chloropropanoyl chloride is a corrosive, toxic, and flammable liquid that requires stringent safety measures.

Hazard Identification and Summary

3-Chloropropanoyl chloride is a hazardous chemical with multiple risk factors. It is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3][4] The vapor is corrosive to the respiratory tract and the substance is a lachrymator, meaning it can cause tearing.[5] It is also a combustible liquid and may be corrosive to metals.[5][6] A key hazard is its violent reaction with water, which can produce toxic gases.[3][6][7]

Hazard Statements:

  • Fatal if inhaled (H330)[2][3]

  • Harmful if swallowed (H302)[1][2][3]

  • Causes severe skin burns and eye damage (H314)[1][2][3]

  • Flammable liquid and vapor (H226)[1][2]

  • May be corrosive to metals (H290)[6]

  • Reacts violently with water (EUH014)[3]

Quantitative Data Summary

A summary of the key physical and toxicological properties of 3-chloropropanoyl chloride is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₃H₄Cl₂O[1][5]
Molecular Weight 126.97 g/mol [2][3]
Appearance Colorless to yellow or brown liquid[1][2][5]
Odor Acrid, stench[5]
Boiling Point 144 °C (lit.)[1]
Melting Point -32 °C[1]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Density 1.33 g/cm³ at 25 °C[3]
Vapor Pressure 7.5 mmHg at 20 °C[3]
Toxicity (Oral, Rat) LD50: 1200 mg/kg[3]
Toxicity (Inhalation, Rat) LC50: 1 mg/L for 1 hour[3]

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 3-chloropropanoyl chloride. The following must be worn at all times:

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™). Gloves must be inspected before use and disposed of properly after handling.[1][3]

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]

  • Skin and Body Protection: A chemical-resistant laboratory coat, apron, and closed-toe shoes are required. For tasks with a higher risk of splashing, fire/flame resistant and impervious clothing should be worn.[1]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[8] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be used.[1][2][3]

A workflow for ensuring proper PPE usage is outlined below.

PPE_Workflow start Start: Prepare to handle 3-chloropropanoyl chloride assess_risk Assess the risks of the experiment start->assess_risk select_ppe Select appropriate PPE based on risk assessment assess_risk->select_ppe don_ppe Correctly don all required PPE select_ppe->don_ppe conduct_work Conduct work in a chemical fume hood don_ppe->conduct_work doff_ppe Properly doff and dispose of contaminated PPE conduct_work->doff_ppe end_process End of procedure doff_ppe->end_process

Personal Protective Equipment (PPE) Workflow.
Safe Handling and Storage Protocol

Handling:

  • Always work in a well-ventilated area, specifically within a certified chemical fume hood.[1][8]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[3]

  • Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[1][3]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][3]

  • Store away from incompatible materials, including water, strong bases, alcohols, and oxidizing agents.[3]

  • Store in a corrosion-resistant container with a resistant inner liner.[1] Do not use metal containers.[6]

  • The storage area should be locked and accessible only to authorized personnel.[6]

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate all non-essential personnel from the spill area.[1]

  • Remove all sources of ignition.[1][5]

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, absorb the spill with an inert, dry material such as sand or earth. Do not use combustible materials like sawdust.[7][8]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2]

  • Do not allow the spilled chemical to enter drains.[1]

Firefighting:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Do NOT use a direct stream of water as the substance reacts violently with it.[7][8]

  • Firefighters must wear self-contained breathing apparatus and full protective gear.[1]

A logical diagram for handling spills is presented below.

Spill_Response_Workflow spill_detected Spill of 3-chloropropanoyl chloride detected evacuate Evacuate non-essential personnel spill_detected->evacuate ppe_and_ignition Don full PPE and remove ignition sources evacuate->ppe_and_ignition contain_spill Contain the spill with inert absorbent material ppe_and_ignition->contain_spill collect_waste Collect waste in a sealed container using spark-proof tools contain_spill->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end_spill Spill cleanup complete dispose->end_spill

Spill Response Workflow.
First Aid Measures

Immediate medical attention is required for any exposure.[4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate emergency medical help.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][2]

Waste Disposal

Waste from 3-chloropropanoyl chloride is classified as hazardous.[5] All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains or the environment.[1][9] Contaminated containers should be treated as hazardous waste.[5]

Incompatible Materials

3-Chloropropanoyl chloride is incompatible with the following and should not be stored or mixed with them:

  • Water[3][7]

  • Strong bases[3]

  • Alcohols[3][9]

  • Strong oxidizing agents[3][9]

  • Metals[4][9]

References

Application Notes and Protocols for In Vitro Assay Development of N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-acetylphenyl)-3-chloropropanamide is a small molecule with potential for therapeutic development. Its chemical structure, featuring an electrophilic chloropropanamide moiety and an acetylphenyl group, suggests the possibility of covalent interaction with biological targets and specificity driven by the substituted aromatic ring. While specific biological activities of this compound are not extensively documented, related structures have shown promise as anticancer agents, potentially targeting signaling proteins such as kinases or sirtuins.

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, focusing on a tiered approach to identify its biological activity and elucidate its mechanism of action. The protocols outlined below are designed to guide researchers in assessing its cytotoxic effects, identifying potential protein targets, and confirming target engagement in a cellular context. The hypothetical targets for this screening cascade are selected based on the compound's structural features and include Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer, and Sirtuin 2 (SIRT2), a deacetylase involved in cell cycle control and tumorigenesis.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where this compound may exert its effects by targeting key proteins like EGFR and SIRT2, which are known to be involved in cancer cell proliferation and survival.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR_Pathway Proliferation_Survival Cell Proliferation and Survival RAS_RAF_MEK_ERK_Pathway->Proliferation_Survival PI3K_AKT_mTOR_Pathway->Proliferation_Survival SIRT2 SIRT2 Tubulin Tubulin SIRT2->Tubulin Deacetylates Acetylated_Tubulin Acetylated Tubulin Tubulin->Acetylated_Tubulin Compound N-(4-acetylphenyl) -3-chloropropanamide Compound->EGFR Inhibits Compound->SIRT2 Inhibits

Hypothetical signaling pathway for this compound.

Overall Experimental Workflow

The following workflow provides a strategic approach for the in vitro characterization of this compound, from initial screening to mechanistic studies.

experimental_workflow Start Start: Compound This compound Tier1 Tier 1: Cytotoxicity Screening (MTT/XTT Assay) Start->Tier1 Decision1 Active? Tier1->Decision1 Tier2 Tier 2: Biochemical Assays (Kinase & SIRT2 Inhibition) Decision1->Tier2 Yes Stop Stop/Deprioritize Decision1->Stop No Decision2 Target(s) Identified? Tier2->Decision2 Tier3 Tier 3: Mechanistic Studies Decision2->Tier3 Yes Decision2->Stop No Covalent_Binding Covalent Binding Assay (LC-MS/MS) Tier3->Covalent_Binding CETSA Cellular Target Engagement (CETSA) Tier3->CETSA Proceed Proceed to In Vivo Studies Covalent_Binding->Proceed CETSA->Proceed

Tiered experimental workflow for in vitro assay development.

Materials and Reagents

  • Compound: this compound

  • Cell Lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), or other relevant cancer cell lines.

  • Reagents for Cell Culture: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate), DMSO, SDS.[1][2][3][4]

  • Reagents for Kinase Assay: Recombinant human EGFR kinase, Poly(Glu, Tyr) substrate, ATP, Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), ADP-Glo™ Kinase Assay Kit.[5][6][7]

  • Reagents for SIRT2 Assay: Recombinant human SIRT2, Fluorogenic acetylated peptide substrate, NAD+, SIRT2 assay buffer, Developer solution.[8][9][10][11][12]

  • Reagents for CETSA: PBS, Protease inhibitors, Lysis buffer (e.g., RIPA), Antibodies against target proteins (EGFR, SIRT2) and loading control (e.g., GAPDH).[13][14][15][16]

  • Equipment: 96-well plates, CO2 incubator, Microplate reader (absorbance and fluorescence), PCR thermocycler, Western blotting equipment, Mass spectrometer (for covalent binding studies).

Experimental Protocols

Tier 1: Primary Screening for Cytotoxicity

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6048
500.2520
1000.1512
Tier 2: Target-Based Biochemical Assays

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol uses a luminescent assay to measure the amount of ADP produced, which is inversely correlated with kinase inhibition.[6][7]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Prepare a solution of recombinant EGFR enzyme and Poly(Glu, Tyr) substrate in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Compound Conc. (µM)Luminescence (RLU)% Inhibition
0850000
0.01830002.4
0.17500011.8
14500047.1
101500082.4
100500094.1

Protocol 3: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the deacetylation of a fluorogenic substrate by SIRT2.[8][9][10][11]

  • Assay Setup:

    • Add 5 µL of recombinant SIRT2 enzyme to each well of a 96-well black plate.

    • Add 45 µL of diluted this compound or a known inhibitor (e.g., Nicotinamide) as a control.

    • Incubate for 5 minutes at 37°C.

  • Reaction Initiation:

    • Prepare a substrate solution containing the fluorogenic acetylated peptide and NAD+.

    • Add 40 µL of the substrate solution to each well.

    • Incubate at 37°C for 60 minutes.

  • Signal Development and Measurement:

    • Add 10 µL of Developer solution to each well.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Data Analysis:

  • Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.

Compound Conc. (µM)Fluorescence (RFU)% Inhibition
098000
0.195003.1
1820016.3
10510048.0
50230076.5
100150084.7
Tier 3: Mechanistic Assays

Protocol 4: Covalent Binding Assessment by LC-MS/MS

This protocol aims to determine if the compound binds covalently to its target protein.

  • Incubation:

    • Incubate the target protein (e.g., EGFR or SIRT2) with a molar excess of this compound at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

    • Include a control with a denatured protein to assess non-specific binding.

  • Removal of Unbound Compound:

    • Remove the unbound compound by dialysis or using a desalting column.

  • Protein Digestion:

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search for the mass shift corresponding to the adduction of the compound to specific amino acid residues (e.g., cysteine, lysine).

Data Analysis:

  • Identify the modified peptides and the site of covalent modification.

  • Quantify the extent of modification over time.

Time (min)Target Protein Mass (Da)Mass Shift (Da)% Modification
050000.000
3050212.5+212.525
6050212.5+212.550
12050212.5+212.575

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.[13][14][15][16]

cetsa_principle cluster_0 No Compound cluster_1 With Compound Protein_Native_NC Native Protein Heat_NC Heat Protein_Native_NC->Heat_NC Protein_Denatured_NC Denatured & Aggregated Protein Heat_NC->Protein_Denatured_NC Compound Compound Protein_Native_C Native Protein Complex Protein-Compound Complex (Stabilized) Heat_C Heat Complex->Heat_C Protein_Soluble_C Soluble Protein Heat_C->Protein_Soluble_C CompoundProtein_Native_C CompoundProtein_Native_C CompoundProtein_Native_C->Complex

Principle of the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with this compound at a desired concentration (e.g., 10x IC50 from the cytotoxicity assay) or with a vehicle control (DMSO) for 1-2 hours.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., EGFR, SIRT2) and a loading control in the soluble fraction by Western blotting.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the relative amount of soluble protein against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Temperature (°C)Relative Soluble EGFR (Vehicle)Relative Soluble EGFR (Compound)
401.001.00
430.981.00
460.950.99
490.850.98
520.500.95
550.200.80
580.050.50
610.010.25

Conclusion

The protocols detailed in these application notes provide a systematic approach to the in vitro characterization of this compound. By following this tiered workflow, researchers can efficiently assess its cytotoxic potential, identify specific molecular targets, and confirm its mechanism of action at a cellular level. This comprehensive in vitro profiling is a critical step in the early-stage drug discovery process, providing the necessary data to support further preclinical and clinical development.

References

Application Notes and Protocols: N-(4-acetylphenyl)-3-chloropropanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protecting groups are essential tools in organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from reacting in subsequent steps.[1][2] An ideal protecting group should be easy to introduce and remove in high yields under conditions that do not affect other functional groups within the molecule.[3]

Hypothetical Application: Protection of Anilines

Based on its structure, the 3-chloropropanamide moiety could hypothetically be used to protect the amino group of 4-aminoacetophenone. The acetyl group on the phenyl ring offers a potential site for further modification once the aniline is protected.

Protection (Acylation) of 4-aminoacetophenone

The protection of the amino group of 4-aminoacetophenone can be achieved by acylation with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

  • Reaction Setup: To a solution of 4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Deprotection

The amide bond can be cleaved under acidic or basic conditions to regenerate the free aniline. The choice of deprotection conditions would depend on the stability of other functional groups in the molecule.

Experimental Protocol: Deprotection of this compound

  • Acidic Hydrolysis: Reflux the this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Basic Hydrolysis: Reflux the protected compound in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

Quantitative Data Summary

The following table summarizes hypothetical reaction parameters for the protection and deprotection steps. Actual yields and optimal conditions would need to be determined experimentally.

Step Reactants Reagents Solvent Temperature (°C) Time (h) Hypothetical Yield (%)
Protection 4-aminoacetophenone, 3-chloropropionyl chlorideTriethylamineDichloromethane0 to RT2-485-95
Deprotection (Acidic) This compound6M HCl (aq)Water/Ethanol10012-2470-85
Deprotection (Basic) This compound2M NaOH (aq)Water/Ethanol1008-1675-90

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic workflow.

Protection_Workflow cluster_protection Protection Step 4-aminoacetophenone 4-aminoacetophenone This compound This compound 4-aminoacetophenone->this compound Acylation 3-chloropropionyl_chloride 3-chloropropionyl chloride 3-chloropropionyl_chloride->this compound

Caption: Workflow for the protection of 4-aminoacetophenone.

Deprotection_Workflow cluster_deprotection Deprotection Step Protected_Amine N-(4-acetylphenyl)- 3-chloropropanamide Free_Amine 4-aminoacetophenone Protected_Amine->Free_Amine Hydrolysis (Acidic or Basic)

Caption: Workflow for the deprotection of the amine.

Orthogonal Protection Strategy

In a molecule with multiple functional groups, an orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[1] For instance, if a molecule contained both the this compound protected amine and a silyl-protected alcohol, the amide could be cleaved under acidic or basic conditions while the silyl ether remains intact. The silyl ether could then be removed using fluoride ions.[4]

Orthogonal_Strategy Start Molecule with -NH-CO(CH2)2Cl and -O-Silyl groups Step1 Deprotection of Amine (Acidic/Basic Conditions) Start->Step1 Intermediate Molecule with -NH2 and -O-Silyl groups Step1->Intermediate Step2 Deprotection of Alcohol (Fluoride Ions) Intermediate->Step2 Final Molecule with -NH2 and -OH groups Step2->Final

Caption: Hypothetical orthogonal protection strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-acetylphenyl)-3-chloropropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic acyl substitution reaction where 4-aminoacetophenone is acylated by 3-chloropropionyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters include maintaining a low reaction temperature (0-5 °C) during the addition of the acyl chloride, ensuring anhydrous (dry) reaction conditions, using a suitable aprotic solvent, and selecting an appropriate base.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-aminoacetophenone) and the appearance of the product spot will indicate the reaction's progression.

Q4: What is the most common method for purifying the final product?

A4: Recrystallization is a widely used and effective method for purifying this compound.[1][2][3][4] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive 3-chloropropionyl chloride due to hydrolysis.1. Use freshly prepared or commercially available high-purity 3-chloropropionyl chloride. Ensure it is handled under anhydrous conditions.
2. Insufficient base to neutralize HCl byproduct.2. Use at least a stoichiometric equivalent of a tertiary amine base like triethylamine or pyridine.
3. Low reactivity of 4-aminoacetophenone.3. While 4-aminoacetophenone is generally reactive, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor via TLC.
Presence of Multiple Spots on TLC 1. Formation of side products due to reaction with the acetyl group.1. Maintain a low temperature (0-5 °C) during the addition of 3-chloropropionyl chloride to favor acylation at the more nucleophilic amino group.
2. Diacylation of the amino group.2. Use a 1:1 molar ratio of 4-aminoacetophenone to 3-chloropropionyl chloride.
3. Presence of unreacted starting materials.3. Allow the reaction to stir for a longer duration or until TLC indicates the consumption of the limiting reagent.
Product is an Oil or Fails to Crystallize 1. Presence of impurities.1. Purify the crude product using column chromatography before attempting recrystallization.
2. Incorrect recrystallization solvent.2. Perform a solvent screen to find an appropriate solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.[1][4]
Low Yield After Recrystallization 1. Product is too soluble in the recrystallization solvent.1. Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the product at boiling point. Cool the solution slowly and then in an ice bath to maximize crystal formation.[2]
2. Premature crystallization during hot filtration.2. Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper.

Data Presentation

Table 1: Effect of Solvent and Base on the Yield of this compound (Hypothetical Data)

Entry Solvent Base Reaction Time (h) Yield (%)
1Dichloromethane (DCM)Triethylamine285
2Tetrahydrofuran (THF)Triethylamine278
3AcetonitrileTriethylamine282
4Dichloromethane (DCM)Pyridine280
5Dichloromethane (DCM)Diisopropylethylamine288

This data is illustrative and intended to show representative trends in yield based on common laboratory solvents and bases.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-aminoacetophenone

  • 3-chloropropionyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-aminoacetophenone in anhydrous DCM add_base Add Triethylamine and cool to 0°C start->add_base add_acyl_chloride Slowly add 3-chloropropionyl chloride add_base->add_acyl_chloride stir Stir at RT (Monitor by TLC) add_acyl_chloride->stir quench Quench with Water stir->quench wash Wash with HCl, NaHCO3, and Brine quench->wash dry Dry with Na2SO4 and Concentrate wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? cause1 Moisture Contamination? start->cause1 Yes cause2 Incorrect Stoichiometry? start->cause2 Yes cause3 Insufficient Reaction Time? start->cause3 Yes solution1 Use anhydrous solvents and fresh reagents. cause1->solution1 solution2 Check molar ratios of reactants and base. cause2->solution2 solution3 Extend reaction time and monitor by TLC. cause3->solution3 end Improved Yield solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Continue Reaction

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Preventing O-acylation side reactions in amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent O-acylation side reactions during amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation in the context of amide synthesis?

A1: O-acylation is a common side reaction where an acyl group is unintentionally transferred to a hydroxyl group (-OH) instead of the intended amino group (-NH2). In peptide synthesis, this typically involves the side chains of serine, threonine, or tyrosine residues, leading to the formation of an ester linkage (a depsipeptide) instead of the desired amide (peptide) bond.[1][2] This can result in a lower yield of the target molecule and create purification challenges.[1]

Q2: What are the primary causes of O-acylation side reactions?

A2: The main causes of O-acylation include:

  • Unprotected Hydroxyl Groups: The hydroxyl groups on amino acid side chains (Ser, Thr, Tyr) can act as competing nucleophiles with the N-terminal amine.[1]

  • Highly Reactive Acylating Agents: The use of highly activated carboxylic acids can increase the likelihood of reaction with the less nucleophilic hydroxyl group.

  • Reaction Conditions: The choice of solvent, temperature, and particularly the base can influence the extent of O-acylation. Tertiary amines can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the side reaction.

  • Presence of Histidine: Peptides containing histidine are particularly prone to O-acylation side reactions when using active esters.[2]

Q3: How can I detect if O-acylation has occurred in my reaction?

A3: The most common method for detecting O-acylation is Liquid Chromatography-Mass Spectrometry (LC-MS). You would look for a product with the same mass as your desired peptide, as the O-acylated product is an isomer of the N-acylated peptide. However, it will likely have a different retention time on the HPLC. If the O-acylated product is stable, you may observe a doublet or a shoulder on the main product peak in the chromatogram.[1] In some cases, the ester bond of the depsipeptide might be labile under the analysis or cleavage conditions, which can further complicate the interpretation of the results.[1]

Q4: What are the most effective strategies to prevent O-acylation?

A4: The most effective prevention strategies are:

  • Side-Chain Protection: The most direct method is to protect the hydroxyl group of serine, threonine, or tyrosine with a suitable protecting group, such as a tert-butyl (tBu) group in Fmoc-based solid-phase peptide synthesis (SPPS).[1]

  • Choice of Coupling Reagent: Utilizing coupling reagents with high chemoselectivity for N-acylation is crucial. Phosphonium-based reagents like PyBOP and uronium/aminium reagents like HATU and HBTU are generally effective.[3][4]

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimide coupling agents (e.g., DCC, DIC) is highly recommended. These additives form active esters that are more selective for N-acylation and less prone to side reactions compared to the O-acylisourea intermediate.[4][5]

  • Control of Reaction Conditions: Performing the coupling at room temperature or below can help minimize side reactions.[3] The choice of a weaker or sterically hindered base can also reduce the deprotonation of the hydroxyl side chain.

Q5: Can O-acylation be reversed?

A5: Yes, in many cases, the ester bond of the O-acyl isopeptide can be cleaved and rearranged to the more thermodynamically stable amide bond through an O-to-N acyl migration.[6] This rearrangement is often facilitated by treatment with a mild base. This property is intentionally used in the "depsipeptide method" to synthesize difficult peptide sequences.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to O-acylation during your experiments.

Problem: Low yield of the desired amide product, with a significant byproduct of the same mass detected by LC-MS.

G Troubleshooting Workflow for O-Acylation cluster_diagnosis Diagnosis cluster_solution Solution Start Low yield and/or byproduct with same mass CheckMass Confirm byproduct mass via MS. Is it identical to the target product? Start->CheckMass Start CheckRetention Compare HPLC retention time. Is it different from the target product? CheckMass->CheckRetention Yes OtherIssue Investigate other side reactions (e.g., racemization, deletion). CheckMass->OtherIssue No Conclusion O-Acylation is likely the cause. CheckRetention->Conclusion Yes CheckRetention->OtherIssue No Protect Use side-chain protected Ser, Thr, or Tyr (e.g., Fmoc-Ser(tBu)-OH) Conclusion->Protect Reagent Change coupling reagent. Consider phosphonium (PyBOP) or aminium (HATU) reagents. Conclusion->Reagent Additive If using carbodiimide (DIC/DCC), add HOBt or Oxyma. Conclusion->Additive Conditions Optimize reaction conditions. Lower temperature, use a weaker base. Conclusion->Conditions

Caption: Troubleshooting workflow for O-acylation.

Data Presentation

The choice of coupling reagent and additive significantly impacts the efficiency of amide bond formation and the suppression of side reactions like racemization, which can be exacerbated by the same intermediates that lead to O-acylation.

Table 1: Comparison of Coupling Additives on Yield and Racemization [9]

EntryAdditive (with DIC)Yield (%) of Z-Phe-Val-Pro-NH2D/L Isomer (%)
1HOAt86.12.1
2HOBt78.88.9
3OxymaPure89.83.8

This data illustrates the effectiveness of different additives in a model peptide synthesis. Lower D/L isomer percentage indicates better suppression of racemization.

Table 2: Performance of Coupling Reagents in a Challenging Peptide Synthesis [9]

EntryCoupling ReagentsPentapeptide (%)des-Aib (%) (Side-product)
1DIC/HOBt8.483.1
2DIC/HOAt37.560.2
3DIC/OxymaPure42.850.4

This table shows the yield of the target pentapeptide versus a major side-product for different reagent combinations in the synthesis of a sterically hindered sequence.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using DIC/Oxyma to Minimize O-acylation [1][10]

This protocol is suitable for solid-phase peptide synthesis (SPPS) and is designed to minimize both O-acylation and racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), in DMF.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution. For sensitive amino acids, pre-activation for 2-5 minutes is recommended before adding the mixture to the resin. For most standard couplings, the DIC can be added to the resin after the amino acid and OxymaPure solution.[10]

  • Reaction: Agitate the resin with the coupling mixture for 1-2 hours at room temperature.

  • Monitoring: Check the completion of the reaction using a qualitative test (e.g., ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Deprotection: Proceed to the next step of Fmoc deprotection (e.g., with 20% piperidine in DMF).

Protocol 2: Intentional O-Acyl Isopeptide Synthesis and O-to-N Acyl Shift [7][11]

This protocol outlines the synthesis of a depsipeptide, which can be useful for overcoming aggregation in "difficult" sequences, followed by conversion to the native peptide.

  • O-Acylation on Resin: Couple a Boc-protected amino acid with an unprotected side-chain hydroxyl group (e.g., Boc-Ser-OH) to the subsequent Fmoc-protected amino acid using DIC/HOBt activation in DMF. This forms the O-acyl isodipeptide unit.[11]

  • Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.

  • Cleavage: Cleave the O-acyl isopeptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5). The acidic conditions keep the ester bond intact.

  • Purification: Purify the crude O-acyl isopeptide by reverse-phase HPLC. The isopeptide is often more hydrophilic and easier to purify than the native peptide.[7]

  • O-to-N Acyl Shift: Dissolve the purified O-acyl isopeptide in a neutral or slightly basic aqueous buffer (pH 7-8). The O-to-N intramolecular acyl migration will occur spontaneously to yield the native peptide.

  • Final Purification: Re-purify the final native peptide by HPLC if necessary.

Visualizations

G Competing N-Acylation vs. O-Acylation Pathways cluster_reactants Reactants AA_COOH Activated Carboxylic Acid (R-CO-X) N_Acylation N-Acylation (Desired Reaction) AA_COOH->N_Acylation Attack by N-terminal Amine O_Acylation O-Acylation (Side Reaction) AA_COOH->O_Acylation Attack by Side-Chain Hydroxyl Peptide Peptide with N-terminal Amine and Ser/Thr/Tyr Side Chain Amide Amide Bond (Peptide) N_Acylation->Amide Ester Ester Bond (Depsipeptide) O_Acylation->Ester

Caption: Competing N- and O-acylation pathways.

G Mechanism of Additives in Suppressing Side Reactions cluster_path1 Without Additive cluster_path2 With Additive (HOBt/Oxyma) Carbodiimide R-COOH + DIC/DCC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carbodiimide->O_Acylisourea Side_Reactions N-Acylurea (inactive) O-Acylation Racemization O_Acylisourea->Side_Reactions Carbodiimide2 R-COOH + DIC/DCC O_Acylisourea2 O-Acylisourea Intermediate Carbodiimide2->O_Acylisourea2 Active_Ester Active Ester Intermediate (More Stable & Selective) O_Acylisourea2->Active_Ester Intercepted by Additive Additive HOBt or Oxyma Desired_Product Desired Amide Product Active_Ester->Desired_Product Amine R'-NH2 Amine->Desired_Product

References

Troubleshooting low conversion in "N-(4-acetylphenyl)-3-chloropropanamide" reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-acetylphenyl)-3-chloropropanamide. The following frequently asked questions (FAQs) and guides are designed to address common issues encountered during this acylation reaction.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no conversion of my starting materials. What are the primary reasons for this?

Low conversion in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of moisture.

  • Reagent Purity and Stability:

    • 4-Aminoacetophenone: Ensure the purity of your 4-aminoacetophenone. Impurities can interfere with the reaction. While generally stable, prolonged storage, especially in improper conditions, can lead to degradation.

    • 3-Chloropropionyl chloride: This reagent is highly reactive and susceptible to hydrolysis.[1] Exposure to atmospheric moisture will convert it to 3-chloropropionic acid, which is unreactive under these conditions. It is crucial to use a fresh or properly stored bottle and handle it under anhydrous conditions. The reagent can also be unstable at elevated temperatures.

  • Reaction Conditions:

    • Moisture: The presence of water is detrimental to this reaction. Water will readily react with 3-chloropropionyl chloride, quenching it before it can react with the amine. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of 3-chloropropionyl chloride and the formation of side products. A moderate temperature is generally recommended.

    • Insufficient Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reagents can lead to side reactions and incomplete conversion.

  • Stoichiometry and Addition Order:

    • An incorrect molar ratio of reactants can lead to a significant amount of unreacted starting material. A slight excess of the acylating agent, 3-chloropropionyl chloride, is sometimes used to ensure full conversion of the amine.

    • The order of addition can be critical. It is generally advisable to add the 3-chloropropionyl chloride solution dropwise to the solution of 4-aminoacetophenone and a base to control the reaction rate and minimize side reactions.

Q2: My reaction is producing a significant amount of side products. What are the likely impurities and how can I minimize them?

Several side reactions can occur during the synthesis of this compound.

  • Diacylation: The newly formed amide product still possesses a labile proton on the nitrogen. In the presence of a strong base and excess 3-chloropropionyl chloride, a second acylation can occur, leading to a diacylated byproduct. To minimize this, use a stoichiometric amount or only a slight excess of the acyl chloride and add it slowly to the reaction mixture.

  • Reaction with the Acetyl Group: While less likely under typical acylation conditions, harsh reaction conditions could potentially lead to side reactions involving the acetyl group of 4-aminoacetophenone.

  • Elimination from 3-Chloropropionyl Chloride: In the presence of a strong, non-nucleophilic base, 3-chloropropionyl chloride can undergo elimination to form acryloyl chloride. This can then react with the amine to form the corresponding acrylamide byproduct. Using a milder base can help to suppress this side reaction.

  • Hydrolysis of the Product: During the workup, prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, could lead to hydrolysis of the amide bond back to 4-aminoacetophenone and 3-chloropropionic acid.

Q3: What are the recommended reaction conditions for this synthesis?

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)These aprotic solvents are effective at dissolving the starting materials and are unreactive towards the acyl chloride.
Base Triethylamine (TEA) or PyridineA mild, non-nucleophilic base is required to neutralize the HCl byproduct of the reaction.[2] This prevents the protonation and deactivation of the starting amine.
Stoichiometry 4-Aminoacetophenone: 1.0 eq.3-Chloropropionyl chloride: 1.05-1.2 eq.Base: 1.1-1.5 eq.A slight excess of the acyl chloride and base can help drive the reaction to completion.
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature (0 °C) during the addition of the acyl chloride to control the initial exotherm, and then allowed to warm to room temperature.
Reaction Time 2-12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: How should I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common ratio to try is 7:3 or 1:1 Hexanes:Ethyl Acetate.

  • Visualization: The spots can be visualized under UV light (254 nm). The starting material, 4-aminoacetophenone, and the product, this compound, are both UV active. Staining with an appropriate agent (e.g., potassium permanganate) can also be used.

By spotting the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture in the same lane) on the TLC plate, you can track the disappearance of the starting material and the appearance of the product spot (which should have a different Rf value).

Q5: What is the best method for working up and purifying the crude product?

After the reaction is complete (as determined by TLC), a standard aqueous workup is typically performed.

  • Quenching: The reaction mixture can be quenched by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and protonate the excess amine.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing: The combined organic layers should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 3-chloropropionic acid (from hydrolysis of the acyl chloride), and finally with brine to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, or a mixture of ethanol and water, or ethyl acetate and hexanes are good solvent systems to try for recrystallization.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. The mobile phase used for TLC analysis can be adapted for the column separation.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 4-Aminoacetophenone 4-Aminoacetophenone Product This compound 4-Aminoacetophenone->Product + 3-Chloropropionyl chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Product HCl HCl Base Base Base_HCl Base-HCl salt Base->Base_HCl + HCl

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity and Handling start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup solution_reagents Use fresh/pure reagents Handle under inert atmosphere check_reagents->solution_reagents solution_conditions Ensure anhydrous conditions Optimize temperature and time Ensure proper mixing check_conditions->solution_conditions solution_workup Optimize extraction pH Choose appropriate recrystallization solvent check_workup->solution_workup end Improved Conversion solution_reagents->end solution_conditions->end solution_workup->end

Caption: A general workflow for troubleshooting low conversion in the reaction.

Problem_Solution_Map cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield moisture Moisture Contamination low_yield->moisture impure_reagents Impure Reagents low_yield->impure_reagents wrong_temp Incorrect Temperature low_yield->wrong_temp wrong_stoich Incorrect Stoichiometry low_yield->wrong_stoich side_products Side Products side_products->wrong_temp side_products->wrong_stoich base_issue Inappropriate Base side_products->base_issue no_product No Product no_product->moisture no_product->impure_reagents dry_glassware Use Oven-Dried Glassware moisture->dry_glassware inert_atm Use Inert Atmosphere moisture->inert_atm fresh_reagents Use Fresh/Pure Reagents impure_reagents->fresh_reagents optimize_temp Optimize Temperature wrong_temp->optimize_temp check_stoich Verify Stoichiometry wrong_stoich->check_stoich choose_base Select Appropriate Base base_issue->choose_base

Caption: Logical relationships between problems, causes, and solutions.

References

Optimization of reaction conditions for "N-(4-acetylphenyl)-3-chloropropanamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-(4-acetylphenyl)-3-chloropropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a nucleophilic acyl substitution reaction. It involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

Q2: Which starting materials are required for this synthesis?

The primary starting materials are 4-aminoacetophenone and 3-chloropropionyl chloride. 3-chloropropionyl chloride can be sourced commercially or prepared from 3-chloropropanoic acid and a chlorinating agent like thionyl chloride.

Q3: What are the most critical parameters to control for a successful reaction?

The key parameters to optimize are the choice of base and solvent, the reaction temperature, and the reaction time. Careful control of these variables is essential to maximize yield and purity.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the common impurities or side products I should be aware of?

Potential impurities include unreacted 4-aminoacetophenone, diacylated byproducts (where the nitrogen is acylated twice, though less likely under controlled conditions), and hydrolysis of 3-chloropropionyl chloride to 3-chloropropanoic acid, which can complicate purification.

Q6: What is the recommended method for purifying the final product?

The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol. If significant impurities are present, column chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive 3-chloropropionyl chloride: The acyl chloride may have hydrolyzed due to moisture.Use freshly prepared or commercially sourced high-purity 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Inefficient base: The chosen base may not be strong enough or may be sterically hindered.Triethylamine or pyridine are commonly used bases. Ensure the base is added in at least a stoichiometric amount to neutralize the HCl produced.
3. Low reaction temperature: The reaction may be too slow at the current temperature.While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, it can be allowed to warm to room temperature or gently heated to drive it to completion. Monitor by TLC.
Multiple Spots on TLC (Impure Product) 1. Unreacted starting material: The reaction may not have gone to completion.Extend the reaction time or gently heat the mixture. Ensure the stoichiometry of the reactants is correct.
2. Formation of side products: This could be due to diacylation or other side reactions.Add the 3-chloropropionyl chloride dropwise to the solution of 4-aminoacetophenone and base at a low temperature to minimize side reactions.
3. Hydrolysis of acyl chloride: Moisture in the reaction can lead to the formation of 3-chloropropanoic acid.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Difficulty in Product Isolation/Purification 1. Oily product instead of solid: The product may be impure.Try to purify a small sample by column chromatography to see if a solid product can be obtained. If so, optimize the reaction conditions to improve purity.
2. Product is soluble in the recrystallization solvent: The chosen solvent is not suitable.Perform a solvent screen to find a suitable solvent or solvent system for recrystallization (one in which the product is soluble at high temperatures but insoluble at low temperatures).

Data Presentation: Optimization of Reaction Conditions

EntrySolventReaction Time (hours)Yield (%)
1DichloromethaneOvernight88
2Methanol1276
3Methanol780
4Methanol289

This data is for the synthesis of a related compound and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Preparation of 3-Chloropropionyl Chloride (from 3-Chloropropanoic Acid)

This two-stage protocol is adapted from the synthesis of a similar compound.[2]

Materials:

  • 3-Chloropropanoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (N₂), dissolve 3-chloropropanoic acid (1 equivalent) in dichloromethane.

  • Add a catalytic amount of DMF (e.g., 1 drop).

  • Slowly add thionyl chloride (2 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature for 8 hours.

  • Remove the solvent and excess thionyl chloride in vacuo to obtain crude 3-chloropropionyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

  • 4-Aminoacetophenone

  • 3-Chloropropionyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 4-aminoacetophenone (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane in a flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 3-chloropropionyl chloride (1 equivalent) in dichloromethane and add it dropwise to the cooled solution of 4-aminoacetophenone and triethylamine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of 3-Chloropropionyl Chloride cluster_synthesis Synthesis of this compound prep_start 3-Chloropropanoic Acid + SOCl₂ in DCM prep_reaction Stir at RT for 8h prep_start->prep_reaction prep_end Crude 3-Chloropropionyl Chloride prep_reaction->prep_end synth_addition Add 3-Chloropropionyl Chloride at 0°C prep_end->synth_addition synth_start 4-Aminoacetophenone + Triethylamine in DCM synth_start->synth_addition synth_reaction Stir at RT for 1h synth_addition->synth_reaction synth_workup Workup (Wash with NH₄Cl, NaHCO₃, Brine) synth_reaction->synth_workup synth_purification Purification (Recrystallization) synth_workup->synth_purification synth_end Pure this compound synth_purification->synth_end troubleshooting_guide start Low or No Product Yield? check_acyl_chloride Is the 3-chloropropionyl chloride fresh/anhydrous? start->check_acyl_chloride Yes use_fresh_acyl Use fresh/anhydrous acyl chloride under inert atmosphere. check_acyl_chloride->use_fresh_acyl No check_base Is the base appropriate and in sufficient quantity? check_acyl_chloride->check_base Yes use_fresh_acyl->check_base use_stronger_base Use triethylamine or pyridine (≥1 equivalent). check_base->use_stronger_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Allow to warm to RT or gently heat. Monitor by TLC. check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

References

Removal of unreacted starting materials from "N-(4-acetylphenyl)-3-chloropropanamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from "N-(4-acetylphenyl)-3-chloropropanamide".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities are unreacted starting materials: 4-aminoacetophenone and 3-chloropropanoyl chloride. The 3-chloropropanoyl chloride is often hydrolyzed to 3-chloropropanoic acid during the reaction or work-up.

Q2: How can I remove unreacted 4-aminoacetophenone from my product?

Unreacted 4-aminoacetophenone can be effectively removed by performing an acidic wash during the work-up.[1] 4-aminoacetophenone is a basic compound and will be protonated in the presence of a dilute acid (e.g., 1M HCl), forming a water-soluble salt.[2][3][4] This salt will partition into the aqueous layer during a liquid-liquid extraction, separating it from the desired amide product which remains in the organic layer.

Q3: How can I remove unreacted 3-chloropropanoyl chloride or its hydrolysis product, 3-chloropropanoic acid?

3-chloropropanoyl chloride is highly reactive and will readily hydrolyze to 3-chloropropanoic acid in the presence of water. 3-chloropropanoic acid is a carboxylic acid and can be removed by a basic wash (e.g., with 1M NaOH or a saturated sodium bicarbonate solution).[5][6] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.

Q4: My crude product is an oil and won't crystallize. What should I do?

Oiling out during recrystallization can occur if the compound is impure or if the chosen solvent system is not ideal. First, ensure that the majority of the unreacted starting materials have been removed by acid-base extraction. If the product still oils out, you can try a different recrystallization solvent system. Good starting points for amides include ethanol/water, ethyl acetate/heptane, or acetone/water mixtures. Alternatively, if the quantity is small, purification by column chromatography may be a more suitable option.

Q5: How do I monitor the progress of the purification using Thin Layer Chromatography (TLC)?

TLC is an excellent tool to monitor the removal of impurities.[7] Spot the crude reaction mixture, the organic layer after each wash, and pure samples of the starting materials (if available) on a TLC plate. A suitable eluent system, such as dichloromethane:methanol (95:5), should provide good separation of the product from the more polar 4-aminoacetophenone and 3-chloropropanoic acid. The disappearance of the starting material spots in the washed organic layer indicates successful removal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is contaminated with 4-aminoacetophenone after acidic wash. - Insufficient amount of acid used.- Inadequate mixing during extraction.- Ensure the aqueous layer is acidic (pH 1-2) using pH paper.- Shake the separatory funnel vigorously for at least one minute to ensure thorough mixing.
Product is contaminated with 3-chloropropanoic acid after basic wash. - Insufficient amount of base used.- Inadequate mixing during extraction.- Ensure the aqueous layer is basic (pH 8-9 for NaHCO₃, >12 for NaOH) using pH paper.- Shake the separatory funnel vigorously for at least one minute.
Low yield of purified product. - Product is partially soluble in the aqueous wash solutions.- Premature crystallization and loss of product during filtration.- Minimize the volume of wash solutions used.- Back-extract the combined aqueous layers with a small amount of the organic solvent to recover any dissolved product.- Ensure the product is fully dissolved during recrystallization and cool the solution slowly.
Multiple spots on TLC after purification. - Incomplete removal of starting materials.- Presence of other side products.- Repeat the acid-base wash sequence.- Purify the product using flash column chromatography. A common mobile phase for similar amides is a gradient of hexane and ethyl acetate.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials

This protocol describes the work-up of the reaction mixture to remove acidic and basic impurities.

  • Quenching the Reaction: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker of cold water.

  • Solvent Addition: Transfer the aqueous mixture to a separatory funnel and add a suitable organic solvent in which the product is soluble (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash (Removal of 4-aminoacetophenone): Add 1M HCl to the separatory funnel. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Basic Wash (Removal of 3-chloropropanoic acid): Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. Shake vigorously, venting frequently to release any CO₂ produced. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol outlines the purification of the crude product obtained from the liquid-liquid extraction.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane). An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry completely.

Visualizations

Purification_Workflow crude Crude Product (this compound + 4-aminoacetophenone + 3-chloropropanoic acid) extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) crude->extraction acid_wash Acidic Wash (1M HCl) extraction->acid_wash Remove amine base_wash Basic Wash (Sat. NaHCO3) acid_wash->base_wash impurities1 4-aminoacetophenone (in aqueous layer) acid_wash->impurities1 recrystallization Recrystallization base_wash->recrystallization Remove acid impurities2 3-chloropropanoic acid (in aqueous layer) base_wash->impurities2 pure_product Pure Product recrystallization->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis (TLC) check_amine 4-aminoacetophenone present? start->check_amine acid_wash Perform/Repeat Acidic Wash check_amine->acid_wash Yes check_acid 3-chloropropanoic acid present? check_amine->check_acid No acid_wash->check_acid base_wash Perform/Repeat Basic Wash check_acid->base_wash Yes other_impurities Other Impurities Present? check_acid->other_impurities No base_wash->other_impurities recrystallize Recrystallize end Pure Product recrystallize->end column Column Chromatography column->end other_impurities->recrystallize No other_impurities->column Yes

Caption: Troubleshooting decision tree for purification.

References

"N-(4-acetylphenyl)-3-chloropropanamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles and data from structurally related compounds. As of this writing, specific experimental stability and degradation data for N-(4-acetylphenyl)-3-chloropropanamide is limited in publicly available literature. This guide is intended to provide predictive insights and a framework for conducting stability assessments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental issues related to the stability and degradation of this compound.

1. General Stability and Storage

  • Q: What are the recommended storage conditions for this compound?

    • A: While specific data is unavailable, for a solid-form chlorinated amide compound, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and photodegradation. For solutions, storage at low temperatures (2-8°C or -20°C) is advisable, and the use of anhydrous solvents is recommended for stock solutions to minimize water-related degradation.

  • Q: My compound shows decreased purity over time even under recommended storage. What could be the cause?

    • A: Several factors could be at play:

      • Moisture: The amide bond is susceptible to slow hydrolysis. Ensure your storage container is truly airtight and consider storing it in a desiccator.

      • Light Exposure: Acetanilide derivatives can be light-sensitive.[1][2] Storing your compound in amber vials or protecting it from light can mitigate photodegradation.

      • Temperature Fluctuations: Frequent temperature changes can accelerate degradation. Maintain a consistent storage temperature.

2. Hydrolytic Stability

  • Q: I am observing two new peaks in my HPLC analysis after dissolving the compound in an aqueous buffer. What are they likely to be?

    • A: The most probable degradation pathway in aqueous solutions is the hydrolysis of the amide bond. This would result in the formation of 4-aminoacetophenone and 3-chloropropanoic acid . Depending on the pH, you might also observe further reactions.

  • Q: My compound seems to degrade faster in my acidic (or basic) mobile phase. How can I address this?

    • A: Amide hydrolysis is often catalyzed by acidic or basic conditions.[3]

      • Troubleshooting:

        • Adjust the mobile phase pH to be as close to neutral as possible, while still achieving good chromatography.

        • Keep the samples cool in the autosampler (e.g., 4°C) to slow down degradation during the analytical run.

        • Minimize the time between sample preparation and injection.

3. Thermal and Photolytic Stability

  • Q: I heated my compound to dissolve it and noticed a significant loss of the main peak. Is this compound thermally labile?

    • A: Amides are generally quite stable, but the presence of the chloroalkane functionality may introduce thermal instability.[4] High temperatures can promote elimination or substitution reactions involving the chlorine atom, in addition to accelerating hydrolysis if moisture is present. It is generally advisable to avoid excessive heating.

  • Q: After leaving my samples on the benchtop under laboratory light, I see new impurities. Is the compound light-sensitive?

    • A: Yes, compounds with aromatic rings, like the N-acetylphenyl moiety, can be susceptible to photodegradation.[1][2]

      • Troubleshooting:

        • Always prepare and store solutions in amber vials or wrap containers in aluminum foil.

        • Minimize exposure to direct sunlight and strong laboratory lighting.

4. Oxidative Stability

  • Q: I suspect oxidative degradation of my compound. What are the likely products?

    • A: While specific oxidative degradation pathways are not documented for this molecule, potential sites of oxidation include the aromatic ring and the acetyl group. N-oxidation is also a possibility. Degradation products could be hydroxylated or N-oxide versions of the parent compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis and reactions involving the chloro group.

G parent This compound hydrolysis_product1 4-Aminoacetophenone parent->hydrolysis_product1 Hydrolysis (Acid/Base) hydrolysis_product2 3-Chloropropanoic Acid parent->hydrolysis_product2 Hydrolysis (Acid/Base) substitution_product N-(4-acetylphenyl)-3-hydroxypropanamide parent->substitution_product Nucleophilic Substitution (e.g., with H2O) elimination_product N-(4-acetylphenyl)propenamide parent->elimination_product Elimination (Base-catalyzed)

Caption: Predicted degradation pathways for this compound.

Quantitative Data Summary

No specific quantitative stability data for this compound was found in the literature. The following table is for illustrative purposes only to demonstrate how such data would be presented.

ConditionTime (hours)% Degradation (Illustrative)Major Degradants (Predicted)
Acid Hydrolysis (0.1 M HCl, 60°C)2415.2%4-Aminoacetophenone, 3-Chloropropanoic Acid
Base Hydrolysis (0.1 M NaOH, 60°C)818.5%4-Aminoacetophenone, 3-Chloropropanoic Acid, N-(4-acetylphenyl)propenamide
Oxidative (3% H₂O₂, RT)248.7%Oxidized derivatives (e.g., N-oxide)
Thermal (80°C, solid state)724.1%Various minor degradants
Photolytic (ICH Q1B)2412.3%Photodegradation products

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions. A typical target for degradation is 5-20%.[8][9]

General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, transfer an aliquot of the stock solution to a vial.

  • Expose the sample to the stress condition for a specified duration.

  • At various time points, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.[10]

1. Acid Hydrolysis

  • Reagents: 0.1 M to 1 M Hydrochloric Acid (HCl).

  • Procedure:

    • Add the stock solution to an equal volume of HCl in a vial.

    • Incubate the vial at a controlled temperature (e.g., 60°C).

    • After the desired time, cool the sample and neutralize it with an equivalent amount of NaOH.

    • Dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis

  • Reagents: 0.1 M to 1 M Sodium Hydroxide (NaOH).

  • Procedure:

    • Add the stock solution to an equal volume of NaOH in a vial.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C).

    • After the desired time, cool the sample and neutralize it with an equivalent amount of HCl.

    • Dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Reagents: 3% to 30% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Add the stock solution to an equal volume of H₂O₂ in a vial.

    • Incubate at room temperature, protected from light.

    • Analyze at appropriate time points. No neutralization is typically required.

4. Thermal Degradation

  • Procedure (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in a calibrated oven at a high temperature (e.g., 80°C).

    • At various time points, cool the sample, dissolve it in a suitable solvent, and analyze.

  • Procedure (Solution):

    • Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).

    • Heat in a calibrated oven or water bath.

    • Cool samples before analysis.

5. Photolytic Degradation

  • Apparatus: A photostability chamber compliant with ICH Q1B guidelines.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples.

G start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H2O2, RT) start->oxidative thermal Thermal Stress (80°C, Solid & Solution) start->thermal photo Photolytic Stress (ICH Q1B) start->photo neutralize Neutralize Sample (if applicable) acid->neutralize base->neutralize analyze Analyze by HPLC-PDA/MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants & Assess Stability analyze->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Analysis of "N-(4-acetylphenyl)-3-chloropropanamide" by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to identify impurities in "N-(4-acetylphenyl)-3-chloropropanamide".

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a synthesis of this compound?

A1: Based on a typical amide synthesis, the most probable impurities include:

  • Unreacted Starting Materials: 4-aminoacetophenone and 3-chloropropionyl chloride (or the corresponding carboxylic acid, 3-chloropropanoic acid, if used as a precursor).

  • Hydrolysis Product: 4-aminoacetophenone and 3-chloropropanoic acid, formed if the final product degrades due to moisture.

  • By-products: Diacylated products or other side-reaction products, depending on the specific synthetic conditions.

Q2: What is a recommended standard TLC protocol for analyzing this compound?

A2: A good starting point for a standard TLC protocol is outlined in the detailed experimental protocol section below. This includes the recommended stationary phase, mobile phase, sample preparation, and visualization techniques.

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and its likely aromatic impurities are UV-active due to the benzene ring. Therefore, the primary method of visualization is using a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[1][2] For compounds that are not UV-active or for confirmation, a potassium permanganate (KMnO4) stain can be used, which is a good general stain for oxidizable functional groups.[3]

Q4: My spots are streaking. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample solution.[4]

  • Highly Polar Compound: If the compound is highly polar, it may interact strongly with the silica gel. Using a more polar mobile phase or adding a small amount of a polar solvent like methanol can help.

  • Acidic or Basic Impurities: The presence of acidic or basic functional groups can cause streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.[4][5]

  • Insoluble Material: If your sample is not fully dissolved, it can cause streaking from the origin. Ensure your sample is completely dissolved before spotting.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible under UV light. - The compound is not UV-active.- The sample concentration is too low.- The compound may have evaporated from the plate if it is volatile.- Use a chemical stain for visualization (e.g., potassium permanganate).- Concentrate your sample and re-spot the TLC plate. It may be helpful to spot multiple times in the same location, allowing the solvent to dry between applications.[4]- For volatile compounds, TLC may not be the most suitable technique.
The Rf values are too high (spots are near the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.
The Rf values are too low (spots are near the baseline). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Spots are not round (e.g., crescent-shaped). The TLC plate may have been damaged during spotting.Be gentle when spotting the sample to avoid scratching the silica gel layer.
The solvent front is uneven. The TLC chamber was not properly saturated with solvent vapor, or the plate was not placed vertically in the chamber.Ensure the developing chamber is sealed and contains a piece of filter paper to aid in solvent vapor saturation. Make sure the TLC plate is resting flat against the chamber wall.

Experimental Protocol: TLC of this compound

This protocol provides a general method for the TLC analysis of this compound and its potential impurities.

1. Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): 30:70 (v/v) Ethyl Acetate : Hexane. The polarity can be adjusted as needed.

  • Sample Preparation: Dissolve a small amount of the crude or purified this compound in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1-2 mg/mL.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO4) staining solution.

2. Procedure:

  • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow the chamber to equilibrate for at least 15 minutes.

  • Using a capillary tube, carefully spot the prepared sample solution onto the baseline of the TLC plate.

  • Place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.

  • If necessary, further visualize the plate by dipping it into a potassium permanganate stain followed by gentle heating.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Impurity Profile and Data

The following table summarizes the expected relative Rf values for this compound and its potential impurities on a silica gel TLC plate using a non-polar to moderately polar solvent system like ethyl acetate/hexane.

Compound Structure Expected Relative Polarity Expected Relative Rf Value
This compoundC₁₁H₁₂ClNO₂ModerateModerate (e.g., 0.4-0.5)
4-aminoacetophenone (Starting Material)C₈H₉NOHighLow (e.g., 0.1-0.2)
3-chloropropanoic acid (Hydrolysis/Starting Material)C₃H₅ClO₂Very HighVery Low (may remain at the origin)
3-chloropropionyl chloride (Starting Material)C₃H₄Cl₂OLow (but reactive)High (may react with silica)

Visualizations

TLC_Troubleshooting start Start TLC Experiment run_tlc Run TLC Plate start->run_tlc visualize Visualize under UV (254 nm) run_tlc->visualize spots_visible Are spots visible? visualize->spots_visible no_spots No Spots spots_visible->no_spots No spots_ok Are spots well-defined and separated? spots_visible->spots_ok Yes use_stain Use Chemical Stain (e.g., KMnO4) no_spots->use_stain use_stain->spots_ok streaking Streaking/Poor Shape spots_ok->streaking No rf_ok Is Rf value optimal (0.2-0.8)? spots_ok->rf_ok Yes adjust_conc Dilute Sample streaking->adjust_conc add_modifier Add Modifier to Eluent (Acid/Base) streaking->add_modifier adjust_conc->run_tlc add_modifier->run_tlc rf_high Rf too High rf_ok->rf_high No, too high rf_low Rf too Low rf_ok->rf_low No, too low end Analysis Complete rf_ok->end Yes decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity decrease_polarity->run_tlc increase_polarity Increase Eluent Polarity rf_low->increase_polarity increase_polarity->run_tlc

Caption: The synthetic and degradation relationship between the main compound and its impurities.

References

Technical Support Center: Scaling Up the Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-(4-acetylphenyl)-3-chloropropanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Potential Cause Suggested Solution
Poor quality of starting materials Ensure 4-aminoacetophenone is pure and dry. Verify the quality of 3-chloropropionyl chloride; it can degrade upon storage. Consider preparing the acyl chloride in situ from 3-chloropropanoic acid and a chlorinating agent like thionyl chloride for better reactivity.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side product formation.
Hydrolysis of 3-chloropropionyl chloride This is a common issue, especially if using aqueous work-up conditions prematurely or if there is moisture in the reaction setup.[1] Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride to ensure complete consumption of the 4-aminoacetophenone.
Ineffective base If using a base like triethylamine or pyridine to scavenge the HCl byproduct, ensure it is of high purity and added correctly. The choice of base can impact the impurity profile.[1]

Issue 2: Formation of Impurities and Side Products

Potential Cause Suggested Solution
Di-acylation of the amine This can occur if a large excess of the acylating agent is used or if the reaction temperature is too high. Control the stoichiometry and maintain the recommended reaction temperature.
Reaction at the acetyl group While less likely under these conditions, highly forcing conditions could potentially lead to side reactions involving the acetyl moiety. Stick to the recommended reaction parameters.
Polymerization The product contains a reactive alkyl chloride. Under certain conditions (e.g., high heat, presence of certain initiators), this could lead to oligomerization or polymerization. Avoid excessive heating during reaction and work-up.
Colored impurities These can arise from the degradation of starting materials or side reactions. Purification by recrystallization, potentially with the use of activated carbon, can help remove colored impurities.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Suggested Solution
Product oiling out during crystallization The solvent system may not be optimal. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find one that provides good crystals. Seeding the solution with a small crystal of pure product can also induce proper crystallization.
Product is too soluble in the crystallization solvent If the product remains in the mother liquor, the solvent is too good. Add an anti-solvent dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly.
Co-precipitation of starting materials or byproducts Ensure the reaction has gone to completion before attempting crystallization. An aqueous wash of the organic layer before crystallization can help remove unreacted starting materials and water-soluble byproducts.
Product is an amorphous solid Some compounds are difficult to crystallize. Consider purification by column chromatography if crystallization is unsuccessful.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the acylation reaction? A1: Aprotic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) are commonly used for this type of acylation. DCM is often a good starting point due to its inertness and ease of removal.

Q2: Is a base necessary for this reaction? A2: Yes, a non-nucleophilic base such as triethylamine or pyridine is typically used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

Q3: What is the best method for purifying the crude product on a large scale? A3: Recrystallization is generally the most efficient and scalable method for purifying solid products. A systematic approach to solvent screening is recommended to find the optimal conditions. For particularly difficult separations, column chromatography may be necessary, but this is less ideal for very large quantities.

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting material (4-aminoacetophenone) from the product. The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.

Q5: What are the main safety precautions to consider when scaling up this synthesis? A5: 3-chloropropionyl chloride is corrosive and lachrymatory. The reaction can be exothermic, so controlled addition of the acyl chloride and adequate cooling are essential, especially on a larger scale. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol describes a representative method for the synthesis of the title compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0-5 °C using an ice bath.

  • Acylation: Add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 4-aminoacetophenone.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data

The following table summarizes representative data for the synthesis. Note that optimal conditions may vary.

ParameterLab Scale (10g)Pilot Scale (1kg)
4-Aminoacetophenone 10.0 g1.0 kg
3-Chloropropionyl Chloride 10.3 g (1.1 eq)1.03 kg (1.1 eq)
Triethylamine 10.5 mL (1.2 eq)1.05 L (1.2 eq)
Solvent (DCM) 100 mL10 L
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2-4 hours3-5 hours
Typical Yield 85-95%80-90%

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Purification A 1. Dissolve 4-aminoacetophenone and triethylamine in DCM B 2. Cool to 0-5 °C A->B C 3. Add 3-chloropropionyl chloride solution dropwise B->C D 4. Stir at room temperature and monitor by TLC/HPLC C->D E 5. Quench with water and separate layers D->E F 6. Wash organic layer with 1M HCl, NaHCO3, and brine E->F G 7. Dry over Na2SO4 and concentrate F->G H 8. Recrystallize crude product G->H I 9. Filter and dry final product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Poor Reagent Quality Start->Cause1 Cause2 Acyl Chloride Hydrolysis Start->Cause2 Cause3 Incorrect Stoichiometry Start->Cause3 Cause4 Suboptimal Temperature Start->Cause4 Sol1 Verify starting materials or prepare acyl chloride in situ Cause1->Sol1 Sol2 Use dry solvent and inert atmosphere Cause2->Sol2 Sol3 Use slight excess of acyl chloride Cause3->Sol3 Sol4 Optimize reaction temperature profile Cause4->Sol4

Caption: Troubleshooting logic for low reaction yield.

References

Challenges in Friedel-Crafts acylation and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during experiments and to offer detailed, practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation has a very low yield or is not working at all. What are the most common causes?

Low or no yield in Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Consequently, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) are deactivated and may not react efficiently, if at all.[1][2]

  • Catalyst Inactivity: The most common Lewis acid catalysts, like aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2][3][4] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions.[2][4] A clumpy appearance or a strong smell of HCl indicates that your AlCl₃ may have been compromised by moisture.[3]

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even an excess) of the Lewis acid catalyst.[4][5] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[4][5] This complex is typically destroyed during the aqueous workup step to liberate the ketone product.[5]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[2]

  • Poor Reagent Quality: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[2]

Issue 2: Substrate Reactivity and Limitations

Q2: My aromatic substrate contains an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is failing. What is the problem?

Aromatic compounds with amine or hydroxyl groups are generally unsuitable for standard Friedel-Crafts acylation.[3] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[3] This interaction forms a complex that deactivates the catalyst and, more importantly, places a positive charge on the atom attached to the ring, which strongly deactivates the aromatic ring towards electrophilic attack.[3][6]

  • Solution for Phenols: For phenols, the hydroxyl group can be protected as an ester before performing the acylation. After the reaction, the ester group can be cleaved to regenerate the phenol.[2] Alternatively, O-acylation might occur to form a phenolic ester. This ester can sometimes be rearranged to the desired C-acylated product (an ortho- or para-hydroxyarylketone) under Friedel-Crafts conditions, a reaction known as the Fries rearrangement.

  • Solution for Anilines: The basic nitrogen atom in anilines readily forms a salt with the Lewis acid, deactivating it.[7] While challenging, some methods have been developed for the acylation of anilides (N-acyl derivatives of anilines) using specific catalytic systems.[8]

Q3: Can I perform a Friedel-Crafts acylation on a nitrobenzene ring?

No, the reaction generally fails with aromatic compounds that are less reactive than monohalobenzenes. Strongly deactivated rings, such as those containing a nitro (-NO₂) group, are not nucleophilic enough to attack the acylium ion, thus preventing the reaction.[6][9]

Issue 3: Reaction Selectivity and Byproducts

Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?

While Friedel-Crafts acylation is known for its good selectivity and avoidance of rearrangements, issues can still arise:

  • Polysubstitution: This is much less common than in Friedel-Crafts alkylation because the acyl group added to the ring is electron-withdrawing and deactivates the product towards further acylation.[1][5][10] However, if the starting aromatic ring is highly activated (e.g., anisole, phenols), polysubstitution can sometimes occur under forcing conditions.[1][2] To avoid this, use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[11]

  • Regioselectivity (Isomer Control): The position of acylation is primarily dictated by the directing effects of substituents already on the ring. However, the choice of solvent can be a critical factor in controlling the ratio of isomers, particularly with substrates like naphthalene and its derivatives.[9] For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) tend to favor the kinetically controlled alpha-substituted product, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-substituted product.[12]

Q5: My reaction mixture turned dark and formed a lot of tar-like material. What went wrong?

Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat or prolonged reaction times.[12] It is crucial to control the reaction temperature, especially during the initial exothermic addition of reagents.[12]

Issue 4: Workup and Purification

Q6: I am losing a significant amount of product during the workup. What could be happening?

A common problem during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[3] This can make the separation of the organic and aqueous layers difficult, leading to product loss.

  • Solution: To mitigate this, try pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[3][4] This helps to hydrolyze the aluminum salts more effectively. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.[3]

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Yield

Reaction: Acylation of Anisole with Acetic Anhydride

CatalystEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃1.2Dichloromethane0 to RT1~90[4]
FeCl₃1.2DichloromethaneRT2~85Generic Data
ZnCl₂1.5Neat1004~70Generic Data
BF₃·OEt₂1.0DichloromethaneRT359-75[13]
Zeolite H-BEACatalyticNeat1205~95[14]
ZSM-5CatalyticVapor Phase300-88 (selectivity)[8]

Note: Yields are highly substrate and condition dependent. This table serves as a general comparison.

Table 2: Influence of Solvent on Regioselectivity

Reaction: Acetylation of Naphthalene

SolventTemperature (°C)Product Ratio (1-acetyl : 2-acetyl)Control TypeReference
Carbon Disulfide (CS₂)0High : LowKinetic[12]
Dichloromethane (CH₂Cl₂)0High : LowKinetic[12]
Nitrobenzene25-30Low : HighThermodynamic[12]
Nitromethane25-30Low : HighThermodynamic[12]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes a general procedure for the acetylation of toluene using aluminum chloride as the catalyst.

Materials:

  • Toluene (0.025 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.0275 mol)

  • Acetyl Chloride (0.0275 mol)

  • Anhydrous Methylene Chloride (DCM) (~25 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly oven- or flame-dried and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to prevent moisture contamination.[4][11]

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (0.0275 mol) followed by 8 mL of anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.[11]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature below 10 °C.[11]

  • Substrate Addition: After the acetyl chloride addition is complete, add a solution of toluene (0.025 mol) in 5 mL of anhydrous DCM to the same dropping funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.[4][11]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ~25 g of crushed ice and 10 mL of concentrated HCl.[11][15] This step is exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and collect the bottom organic layer. Extract the aqueous layer again with DCM (2 x 15 mL).[15]

  • Washing: Combine the organic layers and wash sequentially with 15 mL of deionized water, 15 mL of 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with 15 mL of brine (to aid in layer separation).[11]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.[4][15]

Visualizations

Logical and Mechanistic Diagrams

Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Verify Reagent & Catalyst Quality (Anhydrous? Purity?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup 2. Inspect Reaction Setup (Dry Glassware? Inert Atmosphere?) setup_ok Setup OK? check_setup->setup_ok check_substrate 3. Analyze Substrate Reactivity (Deactivating Groups? -NH2/-OH?) substrate_ok Substrate Suitable? check_substrate->substrate_ok check_conditions 4. Review Reaction Conditions (Stoichiometry? Temperature?) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup 5. Analyze Workup Procedure (Emulsion? Quenching?) workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_setup Yes fix_reagents Use Fresh/Purified Reagents Ensure Anhydrous Conditions reagents_ok->fix_reagents No setup_ok->check_substrate Yes fix_setup Dry Glassware Thoroughly Use Inert Atmosphere setup_ok->fix_setup No substrate_ok->check_conditions Yes fix_substrate Protect Functional Group or Choose Alternative Synthesis substrate_ok->fix_substrate No conditions_ok->check_workup Yes fix_conditions Adjust Catalyst Loading Optimize Temperature & Time conditions_ok->fix_conditions No fix_workup Pour onto Ice/HCl Use Brine to Break Emulsion workup_ok->fix_workup No end_success Problem Resolved Yield Improved workup_ok->end_success Yes fix_reagents->check_reagents fix_setup->check_setup fix_conditions->end_success fix_workup->end_success

Caption: A stepwise workflow for troubleshooting low yields.

Catalyst_Deactivation cluster_0 Route 1: Deactivation by Water cluster_1 Route 2: Deactivation by Product Complexation cluster_2 Route 3: Deactivation by Substrate Functional Group AlCl3_H2O AlCl₃ (Active Catalyst) Inactive_Complex AlCl₃·H₂O (Inactive) AlCl3_H2O->Inactive_Complex Reacts with H2O H₂O (Moisture) H2O->Inactive_Complex AlCl3_Product AlCl₃ (Active Catalyst) Product_Complex Product-Catalyst Complex (Sequestered, Inactive for further reaction) AlCl3_Product->Product_Complex Complexes with Ketone_Product Ar-CO-R (Ketone Product) Ketone_Product->Product_Complex Product_Complex->Ketone_Product Releases Product Workup Aqueous Workup (e.g., H₃O⁺) Workup->Product_Complex AlCl3_Substrate AlCl₃ (Active Catalyst) Substrate_Complex Ar-NH₂⁺-AlCl₃⁻ (Deactivated Substrate & Catalyst) AlCl3_Substrate->Substrate_Complex Reacts with Amine_Substrate Ar-NH₂ (Basic Substrate) Amine_Substrate->Substrate_Complex

Caption: Common pathways for Lewis acid catalyst deactivation.

Substrate_Suitability start Select Aromatic Substrate check_activating Does it have strong activating groups? (e.g., -OCH₃, -CH₃) start->check_activating check_deactivating Does it have strong deactivating groups? (e.g., -NO₂, -CF₃) check_activating->check_deactivating No (e.g., Benzene) highly_reactive Highly Reactive Good Candidate (Risk of polysubstitution) check_activating->highly_reactive Yes check_lewis_base Does it have a Lewis basic group? (e.g., -NH₂, -OH) check_deactivating->check_lewis_base No unreactive Unreactive Reaction Fails check_deactivating->unreactive Yes protect_group Reaction Fails (Protecting group needed) check_lewis_base->protect_group Yes good_candidate Good Candidate check_lewis_base->good_candidate No

Caption: Decision guide for substrate suitability in F-C acylation.

References

Validation & Comparative

Confirming the Structure of N-(4-acetylphenyl)-3-chloropropanamide by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis for confirming the chemical structure of N-(4-acetylphenyl)-3-chloropropanamide using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Below, we compare the expected spectral data with that of its constituent chemical moieties to support structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Spectral Data for this compound

The structure of this compound contains several distinct proton environments that are expected to produce a characteristic ¹H NMR spectrum. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 2.62Singlet3H-C(O)CH
b~ 2.90Triplet2H-C(O)CH ₂-
c~ 3.90Triplet2H-CH ₂Cl
d~ 7.70Doublet2HAromatic CH (ortho to -NH)
e~ 7.98Doublet2HAromatic CH (ortho to -C(O)CH₃)
f~ 8.50Singlet (broad)1H-NH -

Comparative ¹H NMR Data

To substantiate the predicted chemical shifts for this compound, a comparison with the known spectral data of its core fragments, acetophenone and 3-chloropropanamide, is presented. This comparison helps in understanding the electronic effects of the substituents on the proton environments.

CompoundProtonsExperimental Chemical Shift (δ, ppm)Multiplicity
Acetophenone Aromatic (ortho to -C(O)CH₃)7.98 - 7.96[1]Multiplet
Aromatic (meta, para)7.59 - 7.45[1]Multiplet
-C(O)CH2.61[1]Singlet
3-Chloropropanamide -C(O)CH ₂-~ 2.7Triplet
-CH ₂Cl~ 3.8Triplet

The electron-withdrawing nature of the acetyl group in acetophenone results in the downfield chemical shifts of the aromatic protons.[2] Similarly, the electronegative chlorine atom in 3-chloropropanamide deshields the adjacent methylene protons, shifting them downfield. These known values provide a strong basis for the predicted shifts in the target molecule.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (typically 1-2 drops of a 1% solution) to the dissolved sample to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the ¹H NMR spectrum by collecting a suitable number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR.

G synthesis Synthesize N-(4-acetylphenyl)- 3-chloropropanamide purification Purify the crude product synthesis->purification sample_prep Prepare NMR Sample (Solvent: CDCl₃/DMSO-d₆ + TMS) purification->sample_prep acquisition Acquire ¹H NMR Spectrum sample_prep->acquisition processing Process Spectrum (FT, Phasing, Baseline Correction) acquisition->processing analysis Analyze Spectrum (Chemical Shift, Integration, Multiplicity) processing->analysis comparison Compare experimental data with predicted data analysis->comparison predicted Predict ¹H NMR Spectrum based on structure predicted->comparison confirmation Structure Confirmed? comparison->confirmation

Caption: Workflow for the structural confirmation of this compound.

References

Spectral Data Interpretation: A Comparative Guide for N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate spectral interpretation is paramount for the verification of molecular structures. This guide provides a comparative analysis of the spectral data for N-(4-acetylphenyl)-3-chloropropanamide, alongside structurally related analogs. Due to the absence of published experimental spectra for the target compound, this guide presents predicted data based on established spectroscopic principles and compares it with experimental data from similar molecules.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and the experimental data for comparable molecules. These comparisons are essential for identifying key spectral features and understanding the influence of different functional groups on the spectra.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O (Amide)C=O (Ketone)N-H StretchC-N StretchC-Cl StretchAromatic C=C
This compound (Predicted) ~1670~1685~3300~1240~750~1600, ~1510
N-phenylpropanamide[1]1660-1694-3200-3400~1260-~1600, ~1490
N-(4-chlorophenyl)propanamide[2]1665-3290~1245~740~1590, ~1490
N-(4-methoxyphenyl)-3-chloropropanamide[3][4]1672-3305~1240~750~1610, ~1510

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Compound-CH₂-Cl-CH₂-C=OAromatic Protons-NH-COCH₃Other
This compound (Predicted) ~3.9 (t)~2.9 (t)~7.6 (d), ~7.9 (d)~8.5 (s)~2.6 (s)
3-chloropropanamide[5][6]3.82 (t)2.73 (t)-6.85 (br s), 7.45 (br s)-
N-(4-methoxyphenyl)-3-chloropropanamide[7]3.87 (t)2.82 (t)6.85 (d), 7.45 (d)8.2 (s)-3.76 (s, -OCH₃)
N-(4-butoxybenzyl)-3-chloropropanamide[5]3.8 (t)2.7 (t)6.9 (d), 7.2 (d)8.4 (t)-0.9 (t), 1.4 (m), 1.7 (m), 3.9 (t) [-O(CH₂)₃CH₃]

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Compound-CH₂-Cl-CH₂-C=OC=O (Amide)C=O (Ketone)Aromatic Carbons-COCH₃Other
This compound (Predicted) ~40~42~169~197~119, ~130, ~133, ~142~26
Propanamide[8]-31.7177.9---9.8 (-CH₃)
N-(4-methoxyphenyl)-3-chloropropanamide[7][9]40.241.8168.7-114.2, 122.0, 131.2, 156.4-55.4 (-OCH₃)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted) 227/229 (3:1 ratio)184 ([M-CH₂Cl]⁺), 134 ([C₈H₈NO]⁺), 120 ([C₇H₆NO]⁺), 92 ([C₆H₆N]⁺), 43 ([CH₃CO]⁺)
N-(4-methoxyphenyl)-3-chloropropanamide[3]213/215 (3:1 ratio)123, 108
N-(3-chlorophenyl)-3-chloropropanamide[10]217/219/221127, 91, 65
N-(3-methylphenyl)-3-chloropropanamide[11]197/199 (3:1 ratio)107, 77

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.[12][13][14]

  • ATR-IR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

  • KBr Pellet: A few milligrams of the sample are ground with anhydrous KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer.[15][16][17][18]

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum and improve the signal-to-noise ratio.[17]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.[19][20][21][22][23]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical workflow for spectral data interpretation, a crucial process in chemical analysis.

Spectral_Data_Interpretation_Workflow Workflow for Spectral Data Interpretation cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Verification Sample This compound IR IR Spectroscopy Sample->IR NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison Final_Structure Verified Structure Structure_Elucidation->Final_Structure Comparison->Final_Structure

Caption: Logical workflow for spectral data interpretation.

References

Purity Assessment of N-(4-acetylphenyl)-3-chloropropanamide: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of elemental analysis with other widely used techniques—High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC)—for the purity assessment of the target compound, N-(4-acetylphenyl)-3-chloropropanamide.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂. Its structure consists of an acetophenone moiety linked via an amide bond to a 3-chloropropanoyl group. The accurate determination of its purity is essential for its application in further research and development.

Molecular Structure:

Molecular Formula: C₁₁H₁₂ClNO₂

Molecular Weight: 225.67 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 58.54%

  • Hydrogen (H): 5.36%

  • Chlorine (Cl): 15.71%

  • Nitrogen (N): 6.21%

  • Oxygen (O): 14.18%

Comparison of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Below is a comparative summary of elemental analysis and its alternatives for assessing the purity of this compound.

Technique Principle Information Provided Simulated Purity (%) Advantages Limitations
Elemental Analysis Combustion of the sample and quantification of the resulting elemental gases (CO₂, H₂O, N₂). Halogens are determined by other methods.Percentage of C, H, N, and other elements. Purity is inferred by comparing experimental values to theoretical values.99.5 ± 0.4Fast, simple, and relatively inexpensive. Provides fundamental information about the elemental composition.[1][2]Does not detect impurities with the same elemental composition (isomers). Less sensitive to small amounts of impurities. Requires a relatively pure sample for accurate results.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Purity is determined by the area percentage of the main peak relative to the total area of all peaks.99.88High sensitivity and resolution for separating a wide range of impurities. Can quantify individual impurities with appropriate reference standards.[3]The response factor of impurities may differ from the main compound, leading to inaccuracies in area percentage purity. Requires method development and validation.
qNMR (Quantitative Nuclear Magnetic Resonance) The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.Provides an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.98.2A primary analytical method that does not require a reference standard for each impurity. Provides structural information alongside quantitative data.[3]Lower sensitivity compared to HPLC for trace impurities. Requires a well-resolved signal for both the analyte and the internal standard.
DSC (Differential Scanning Calorimetry) Measures the difference in heat flow between a sample and a reference as a function of temperature.Purity is determined from the shape of the melting endotherm based on the Van't Hoff equation.99.7Provides information on the melting point and crystalline purity. Requires a small amount of sample.Only applicable to crystalline solids that melt without decomposition. Not suitable for amorphous materials.[4][5]

Experimental Protocol: Purity Assessment by Elemental Analysis

This protocol outlines the procedure for determining the elemental composition of this compound to assess its purity.

1. Instrumentation:

  • An automated CHN elemental analyzer.

  • A microbalance with a readability of at least 0.001 mg.

2. Sample Preparation:

  • Ensure the sample of this compound is homogenous and has been dried to a constant weight to remove any residual solvents.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using the microbalance.

  • Fold the tin capsule to enclose the sample securely.

3. Instrument Calibration:

  • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Run at least three calibration standards to ensure the linearity and accuracy of the instrument's response.

4. Analysis:

  • Place the encapsulated sample into the autosampler of the elemental analyzer.

  • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen.

  • The combustion products (CO₂, H₂O, N₂) are carried by a helium stream through a series of separation columns and detectors (typically thermal conductivity detectors).

  • The instrument software calculates the percentage of Carbon, Hydrogen, and Nitrogen based on the detector signals.

  • Chlorine content is typically determined separately by methods such as ion chromatography or titration after combustion in an oxygen flask.

5. Data Interpretation:

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₁H₁₂ClNO₂).

  • A deviation of ±0.4% from the theoretical values is generally considered acceptable for a pure compound.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the general workflow for purity assessment and the relationship between the discussed analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Compound Synthesis cluster_analysis Purity Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Drying Purification->Drying Initial_Screen Initial Purity Screen (e.g., TLC, Melting Point) Drying->Initial_Screen Primary_Analysis Primary Purity Determination (e.g., Elemental Analysis, qNMR) Initial_Screen->Primary_Analysis Impurity_Profiling Impurity Profiling (e.g., HPLC, LC-MS) Primary_Analysis->Impurity_Profiling Final_Purity Final Purity Assignment Impurity_Profiling->Final_Purity

Caption: General workflow for the synthesis and purity assessment of a chemical compound.

Purity_Technique_Relationships cluster_techniques Purity Assessment Techniques cluster_info Information Provided EA Elemental Analysis Elemental_Comp Elemental Composition EA->Elemental_Comp HPLC HPLC Separation Separation of Impurities HPLC->Separation Absolute_Purity Absolute Purity HPLC->Absolute_Purity Requires standards qNMR qNMR qNMR->Absolute_Purity DSC DSC Crystalline_Purity Crystalline Purity DSC->Crystalline_Purity Elemental_Comp->Absolute_Purity Inferred

Caption: Relationship between different purity assessment techniques and the information they provide.

References

A Comparative Guide to the Synthesis of N-aryl-3-chloropropanamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis methods for N-aryl-3-chloropropanamides, a class of compounds with significant interest in medicinal chemistry and drug development. The performance of two primary synthetic routes is evaluated, supported by experimental data from the scientific literature. Detailed experimental protocols for key reactions are also presented to facilitate replication and further investigation.

Introduction

N-aryl-3-chloropropanamides are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the reactive 3-chloropropyl group allows for further functionalization, making them versatile building blocks in the development of novel therapeutic agents. The efficiency and practicality of the synthetic route to these compounds are therefore of critical importance. This guide focuses on the two most prevalent methods for their preparation: the acylation of anilines with 3-chloropropionyl chloride and the coupling of 3-chloropropionic acid with anilines using a carbodiimide reagent.

Comparison of Synthesis Methods

The two principal methods for the synthesis of N-aryl-3-chloropropanamides are:

  • Method A: Acylation with 3-Chloropropionyl Chloride. This is the most direct and widely used method, involving the reaction of a substituted aniline with 3-chloropropionyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Method B: Carbodiimide-Mediated Coupling. This method involves the direct coupling of 3-chloropropionic acid with an aniline derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This approach avoids the need to prepare the acyl chloride separately.

Data Presentation

The following table summarizes quantitative data for the synthesis of various N-aryl-3-chloropropanamides using both methods, allowing for a direct comparison of their efficiency.

ProductMethodReactantsSolventBase/Coupling AgentTemp. (°C)Time (h)Yield (%)Reference
3-chloro-N-phenylpropanamideAAniline, 3-Chloropropionyl chlorideDichloromethaneTriethylamineRT180(WO2015/200674)
3-chloro-N-(4-chlorophenyl)propanamideA4-Chloroaniline, 3-Chloropropionyl chloride-----[1]
3-chloro-N-(4-methylphenyl)propanamideA4-Methylaniline, 3-Chloropropionyl chloride-----[2]
3-chloro-N-(4-methoxyphenyl)propanamideA4-Methoxyaniline, 3-Chloropropionyl chloride----[3][4][5]
N-substituted-(S)-2-chloropropanamideB(S)-2-chloropropionic acid, Various amines-DCC---[6]
General Amide SynthesisBCarboxylic acid, AmineDichloromethaneDCC, DMAP (cat.)RT12Good[7]

Note: Specific yield and reaction conditions for some entries were not available in the cited literature, indicating a need for further experimental optimization for those specific substrates.

Experimental Protocols

Method A: Synthesis of 3-chloro-N-(m-tolyl)propanamide via Acylation

This protocol is adapted from a general procedure for the synthesis of N-aryl-3-chloropropanamides.

Materials:

  • 3-chloropropanoic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • m-Toluidine

  • Triethylamine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH4Cl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Under a nitrogen atmosphere, add thionyl chloride (15.0 mmol) and one drop of DMF to a solution of 3-chloropropanoic acid (7.5 mmol) in DCM (10 ml).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 3-chloropropionyl chloride.

  • Dissolve the crude acid chloride in DCM (10 ml).

  • Add m-toluidine (5.0 mmol) and triethylamine (7.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash silica gel column chromatography to yield pure 3-chloro-N-(m-tolyl)propanamide.[8]

Expected Yield: 80%[8]

Method B: General Procedure for DCC-Mediated Amide Coupling

This is a general protocol for the coupling of a carboxylic acid and an amine using DCC and a catalytic amount of DMAP.

Materials:

  • Carboxylic acid (e.g., 3-chloropropionic acid)

  • Amine (e.g., a substituted aniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), amine (1 equivalent), DCC (1 equivalent), and DMAP (0.3 equivalents) in dichloromethane.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Mandatory Visualization

Synthesis Pathways for N-aryl-3-chloropropanamides

Caption: Primary synthetic routes to N-aryl-3-chloropropanamides.

Conclusion

Both the acylation with 3-chloropropionyl chloride (Method A) and the carbodiimide-mediated coupling (Method B) are viable methods for the synthesis of N-aryl-3-chloropropanamides.

Method A is generally a high-yielding and rapid reaction.[8] The primary consideration for this method is the availability and handling of the reactive 3-chloropropionyl chloride.

Method B offers the advantage of a one-pot procedure starting from the commercially available and more stable 3-chloropropionic acid. However, this method requires a coupling agent like DCC, and the removal of the dicyclohexylurea byproduct can sometimes be challenging.[7]

The choice of method will ultimately depend on the specific substrate, scale of the reaction, and the availability of reagents and purification capabilities. For rapid, high-yield synthesis where the acyl chloride is accessible, Method A is often preferred. For instances where a one-pot procedure from the carboxylic acid is desirable, Method B presents a valuable alternative. Further optimization of reaction conditions for specific substituted anilines is recommended to achieve the highest possible yields.

References

Comparative Biological Activity of N-(4-acetylphenyl)-3-chloropropanamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of N-(4-acetylphenyl)-3-chloropropanamide and its structurally related analogs. Due to the limited availability of public data on the target compound, this guide focuses on the antimicrobial properties of the closely related N-(4-acetylphenyl)-2-chloroacetamide and its derivatives, offering valuable insights into the potential bioactivity of this class of compounds.

Antimicrobial Activity Comparison

A study by Bogdanović et al. (2021) investigated the antimicrobial potential of a series of N-(substituted phenyl)-2-chloroacetamides. The findings from this research provide a valuable framework for understanding how substitutions on the phenyl ring influence the antimicrobial efficacy of these compounds. The minimum inhibitory concentrations (MIC) against various pathogens were determined and are summarized below.

Compound IDPhenyl SubstituentE. coli (MIC in μg/mL)S. aureus (MIC in μg/mL)MRSA (MIC in μg/mL)C. albicans (MIC in μg/mL)
SP8 4-acetyl >500250250500
SP1Unsubstituted>500125125250
SP24-methyl>500250250500
SP34-methoxy>500500500500
SP44-chloro50062.562.5125
SP54-bromo25062.562.5125
SP64-fluoro50062.562.5125
SP74-iodo12562.562.5125
SP94-hydroxy>500500500500
SP104-cyano>500250250500
SP113-cyano>500250250500
SP123-bromo25062.562.5125

Data sourced from Bogdanović et al. (2021).[1]

The study revealed that N-(4-acetylphenyl)-2-chloroacetamide (SP8) exhibited moderate activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), but was less effective against Escherichia coli and Candida albicans.[1] Notably, analogs with halogen substituents in the para-position of the phenyl ring (SP4, SP5, SP6, SP7) and a bromo-substituent in the meta-position (SP12) demonstrated the most potent antibacterial activity, particularly against Gram-positive bacteria.[1] This suggests that the lipophilicity conferred by these halogen groups may play a crucial role in their mechanism of action, potentially by facilitating passage through the bacterial cell membrane.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays relevant to the evaluation of the biological activity of this compound and its analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial and yeast strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions are then prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for yeast in 96-well microtiter plates.

  • Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Human cell lines (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for antimicrobial susceptibility and cytotoxicity testing.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Overnight culture of microorganisms start->culture dissolve Dissolve compound in DMSO start->dissolve adjust Adjust turbidity to 0.5 McFarland culture->adjust dilute_inoculum Dilute to final inoculum concentration adjust->dilute_inoculum inoculate Inoculate microtiter plates dilute_inoculum->inoculate serial_dilute Serial dilution in broth dissolve->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C inoculate->incubate read Visually inspect for growth inhibition incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed Seed cells in 96-well plate start->seed dissolve Dissolve compound in DMSO start->dissolve incubate_cells Incubate for 24h seed->incubate_cells treat Treat cells with compound incubate_cells->treat dilute_compound Dilute to final concentrations dissolve->dilute_compound dilute_compound->treat incubate_treat Incubate for 24/48/72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end End calculate_viability->end

References

Validating Bioactivity: A Comparative Guide to Assaying N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the initial validation of a novel compound's biological activity is a critical step. This guide provides a comparative framework for validating the bioactivity of "N-(4-acetylphenyl)-3-chloropropanamide," a compound with potential therapeutic applications. Due to the limited existing data on this specific molecule, we propose a validation pathway centered on a hypothesized cytotoxic activity against cancer cell lines. This guide will compare a primary proposed bioassay with common alternatives, offering detailed protocols and performance metrics to aid in experimental design.

Introduction to this compound and Hypothesized Activity

This compound is a synthetic organic compound. Its chemical structure, featuring a reactive chloropropanamide moiety, suggests potential as an alkylating agent, a class of compounds known to interact with nucleophilic macromolecules within cells, including DNA and proteins. Such interactions can disrupt cellular processes and induce cytotoxicity, a common mechanism of action for various anticancer drugs.

This guide will focus on validating the hypothesized cytotoxic activity of this compound. We will detail a primary bioassay, the MTT assay, and compare it with two alternative methods: the CellTiter-Glo® Luminescent Cell Viability Assay and a Caspase-Glo® 3/7 Apoptosis Assay.

Experimental Protocols

Primary Proposed Bioassay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparative Analysis of Bioassays

The selection of a bioassay depends on the specific research question, available equipment, and desired throughput. The following table compares the proposed MTT assay with two common alternatives.

FeatureMTT AssayCellTiter-Glo® AssayCaspase-Glo® 3/7 Assay
Principle Colorimetric (metabolic activity)Luminescent (ATP measurement)Luminescent (caspase activity)
Endpoint Cell viabilityCell viabilityApoptosis induction
Sensitivity ModerateHighHigh
Throughput HighHighHigh
Cost LowHighHigh
Advantages Inexpensive, well-establishedHighly sensitive, fast, fewer stepsMeasures a specific cell death pathway
Disadvantages Potential interference from colored compounds, requires solubilization stepMore expensive, requires a luminometerDoes not measure all forms of cell death

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental process and the hypothesized biological context, the following diagrams are provided.

G cluster_workflow Experimental Workflow of the MTT Assay A 1. Seed Cancer Cells in 96-well Plate B 2. Treat Cells with this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Analyze Data (IC50) G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

G cluster_pathway Hypothesized Signaling Pathway for Cytotoxicity cluster_cell Compound This compound Cell Cancer Cell DNA Cellular DNA Compound->DNA Alkylation Proteins Key Proteins Compound->Proteins Alkylation Damage DNA Damage / Protein Dysfunction DNA->Damage Proteins->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: A potential mechanism of action for the compound.

Conclusion

This guide outlines a systematic approach to validating the bioactivity of this compound, focusing on a hypothesized cytotoxic effect. By providing a detailed protocol for the MTT assay and comparing it with robust alternatives like the CellTiter-Glo® and Caspase-Glo® 3/7 assays, researchers can make an informed decision on the most suitable method for their specific needs. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and potential underlying biological mechanisms. This comparative framework serves as a valuable resource for the initial stages of drug discovery and development involving novel chemical entities.

Navigating the Selectivity Landscape: A Comparative Guide to "N-(4-acetylphenyl)-3-chloropropanamide" and Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the hypothetical compound "N-(4-acetylphenyl)-3-chloropropanamide" alongside two well-characterized drugs, the kinase inhibitor Dasatinib and the atypical antipsychotic Risperidone, which acts on G-protein coupled receptors (GPCRs). Due to the limited public data on "this compound," its potential cross-reactivity is inferred from the known biological activities of its structural motifs: the N-phenylpropanamide and N-(4-acetylphenyl) moieties.

The N-phenylpropanamide scaffold is present in molecules known to interact with opioid receptors, a class of GPCRs. Conversely, compounds containing the N-(4-acetylphenyl) group, particularly as sulfonamides, have been investigated for activities such as acetylcholinesterase inhibition. This suggests that "this compound" could potentially exhibit a mixed pharmacological profile, with possible interactions with both GPCRs and various enzymes.

This guide presents a framework for assessing such a compound's selectivity, offering detailed experimental protocols and comparative data from established drugs to provide context for interpreting potential findings.

Comparative Cross-Reactivity Profiles

To illustrate a comparative analysis, the following tables summarize the known selectivity of Dasatinib against a panel of kinases and the receptor binding profile of Risperidone. These tables serve as a benchmark for the type of data required to characterize the selectivity of a new chemical entity like "this compound."

Table 1: Kinase Selectivity Profile of Dasatinib

Kinase TargetDissociation Constant (Kd) in nM
ABL10.6
SRC0.8
LCK0.4
YES10.5
c-KIT1.1
PDGFRβ28
VEGFR281
p38α320

Data is illustrative and compiled from publicly available datasets. Actual values may vary depending on the assay conditions.

Table 2: Receptor Binding Profile of Risperidone

Receptor TargetKi (nM)
Dopamine D23.13[1]
Serotonin 5-HT2A0.16[1]
Adrenergic α10.8[1]
Adrenergic α27.54[1]
Histamine H12.23[1]

Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Experimental Protocols for Cross-Reactivity Screening

A thorough investigation of the cross-reactivity of "this compound" would involve a tiered screening approach. The following are detailed methodologies for key experiments.

Kinase Selectivity Profiling via KinomeScan™

This method assesses the binding of a compound to a large panel of kinases.

Materials:

  • Test Compound ("this compound")

  • DMSO (for compound dilution)

  • Kinase panel (e.g., DiscoverX KINOMEscan™)

  • Binding buffer

  • Affinity beads

  • Wash and elution buffers

  • qPCR reagents

Procedure:

  • A solution of the test compound is prepared in DMSO and then diluted in the binding buffer.

  • The compound solution is mixed with a panel of DNA-tagged kinases.

  • An immobilized, broadly active kinase inhibitor is added to the mixture to serve as a competitor.

  • The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinases.

  • Unbound kinases are washed away.

  • The bound kinases are eluted.

  • The amount of each eluted kinase is quantified using qPCR with primers specific to the DNA tags.

  • The results are expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Quantification Test_Compound Test Compound in DMSO Mixing Mix Compound and Kinases Test_Compound->Mixing Kinase_Panel DNA-Tagged Kinase Panel Kinase_Panel->Mixing Competition Add Immobilized Ligand Mixing->Competition Incubation Incubate Competition->Incubation Wash Wash Unbound Kinases Incubation->Wash Elution Elute Bound Kinases Wash->Elution qPCR Quantify via qPCR Elution->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis

KINOMEscan™ Experimental Workflow

GPCR Cross-Reactivity Profiling via Radioligand Binding Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.

Materials:

  • Test Compound ("this compound")

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-spiperone for D2 receptors)

  • Assay buffer

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Serial dilutions of the test compound are prepared.

  • In a multi-well plate, the cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated together.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki can be calculated.

GPCR_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Components Mix: - Cell Membranes (GPCR) - Radiolabeled Ligand - Test Compound Incubate Incubate to Equilibrium Components->Incubate Filtration Rapid Filtration Incubate->Filtration Wash Wash Filters Filtration->Wash Scintillation Add Scintillation Fluid Wash->Scintillation Counting Scintillation Counting Scintillation->Counting Analysis Calculate IC50 and Ki Counting->Analysis

GPCR Radioligand Binding Assay Workflow

Logical Framework for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for the comprehensive cross-reactivity profiling of a novel compound.

Cross_Reactivity_Strategy cluster_primary_screening Primary Broad-Panel Screening cluster_secondary_assays Secondary Confirmatory & Functional Assays cluster_interpretation Profile Interpretation & Comparison Start Novel Compound 'this compound' Kinase_Screen Kinome-wide Scan (>400 kinases) Start->Kinase_Screen GPCR_Screen GPCR Panel Screen (e.g., SafetyScreen44™) Start->GPCR_Screen Dose_Response IC50/Ki Determination for Hits Kinase_Screen->Dose_Response GPCR_Screen->Dose_Response Functional_Assay Cell-based Functional Assays (e.g., pERK, cAMP) Dose_Response->Functional_Assay Selectivity_Profile Generate Selectivity Profile Functional_Assay->Selectivity_Profile Comparison Compare to Reference Compounds (e.g., Dasatinib, Risperidone) Selectivity_Profile->Comparison Conclusion Assess Therapeutic Potential & Off-Target Risks Comparison->Conclusion

Tiered Strategy for Cross-Reactivity Profiling

References

Reproducibility of N-(4-acetylphenyl)-3-chloropropanamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides a detailed comparison of two common methods for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical research. The protocols are presented with quantifiable data to allow for an objective assessment of each method's efficiency and practicality.

The synthesis of this compound can be reliably achieved through two primary routes: the acylation of 4-aminoacetophenone with 3-chloropropanoyl chloride, and the direct coupling of 3-chloropropanoic acid with 4-aminoacetophenone using a coupling agent. This guide will compare these two methodologies, presenting detailed experimental protocols and a summary of key performance indicators.

Comparison of Synthetic Methodologies

ParameterMethod 1: Acyl Chloride AcylationMethod 2: Direct Amide Coupling
Starting Materials 4-aminoacetophenone, 3-chloropropanoyl chloride4-aminoacetophenone, 3-chloropropanoic acid
Key Reagents Triethylamine (or other base)Carbodiimide coupling agent (e.g., EDC, DCC), HATU
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1 - 4 hours2 - 12 hours
Estimated Yield High (typically >80%)Moderate to High (60-90%)
Work-up Aqueous wash, extractionAqueous wash, extraction
Purification Recrystallization or column chromatographyRecrystallization or column chromatography
Advantages Generally faster reaction times, high yields.Avoids the use of moisture-sensitive and corrosive acyl chlorides.
Disadvantages Requires the preparation or purchase of the acyl chloride.Coupling agents can be expensive and may require careful handling.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Acylation

This method involves a two-step process: the preparation of 3-chloropropanoyl chloride followed by its reaction with 4-aminoacetophenone.

Step 1: Synthesis of 3-Chloropropanoyl Chloride

A common method for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride.

  • Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropropanoic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature. Heat the mixture to reflux (approximately 79 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC). After completion, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 3-chloropropanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Procedure: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC. Upon completion, the reaction mixture is washed successively with water, dilute hydrochloric acid (e.g., 1M HCl), and saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane to afford this compound as a solid.

Method 2: Synthesis via Direct Amide Coupling

This method facilitates the direct formation of the amide bond from the carboxylic acid and amine using a coupling agent.

  • Procedure: To a round-bottom flask, add 3-chloropropanoic acid (1 equivalent), 4-aminoacetophenone (1 equivalent), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Dissolve the solids in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents), to the mixture. Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC. After the reaction is complete, if DCC was used, the dicyclohexylurea (DCU) byproduct can be removed by filtration. The filtrate is then washed with water, dilute acid, and dilute base. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_method1 Method 1: Acyl Chloride Acylation cluster_method2 Method 2: Direct Amide Coupling M1_Start 3-Chloropropanoic Acid M1_Step1 React with SOCl₂ M1_Start->M1_Step1 Step 1 M1_Inter 3-Chloropropanoyl Chloride M1_Step1->M1_Inter M1_Step2 Acylation in DCM with Et₃N M1_Inter->M1_Step2 M1_Amine 4-Aminoacetophenone M1_Amine->M1_Step2 M1_Product This compound M1_Step2->M1_Product Step 2 M2_Acid 3-Chloropropanoic Acid M2_Step1 Couple with EDC/HOBt in DCM M2_Acid->M2_Step1 M2_Amine 4-Aminoacetophenone M2_Amine->M2_Step1 M2_Product This compound M2_Step1->M2_Product

Caption: Synthetic routes to this compound.

Logical Relationship of Purification

Purification_Logic Crude Crude Product Dissolve Dissolve in minimum hot solvent Crude->Dissolve Filter Hot filtration (if solids present) Dissolve->Filter Cool Cool to crystallize Dissolve->Cool if no solids Filter->Cool Collect Collect crystals by vacuum filtration Cool->Collect Wash Wash with cold solvent Collect->Wash Dry Dry the purified product Wash->Dry Pure Pure this compound Dry->Pure

Caption: General recrystallization workflow for purification.

A Comparative Efficacy Analysis of N-(4-acetylphenyl)-3-chloropropanamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of various derivatives of "N-(4-acetylphenyl)-3-chloropropanamide" and related compounds. The data presented is collated from multiple preclinical studies to offer insights into their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant chemical and biological processes to aid in research and development efforts.

Comparative Biological Activity

The derivatives of N-(4-acetylphenyl)-propanamide and related chloroacetamide structures have been investigated for a range of biological activities, including anticancer, antibacterial, and antioxidant effects. The following tables summarize the quantitative data from various studies to facilitate a comparison of their efficacy.

Table 1: Anticancer Activity of Thiazole Derivatives of N-(4-acetylphenyl)propanamide
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 21 A549 (Lung Carcinoma)5.42Cisplatin-
Compound 22 A549 (Lung Carcinoma)2.47Cisplatin-
Compound 25 A549 (Lung Carcinoma)>50Cisplatin-
Compound 26 A549 (Lung Carcinoma)>50Cisplatin-

Compounds 21 and 22, which feature a hydroxyimino (-C=NOH) group, demonstrated significant cytotoxic activity against the A549 lung cancer cell line, with compound 22 being the more potent of the two[1].

Table 2: Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives
CompoundBacterial StrainInhibition Zone (mm)Activity Index (%) vs. Ampicillin
Thiosemicarbazone 10 Escherichia coli-80.8
Thiosemicarbazone 10 Staphylococcus aureus-91.7
Sulfide derivative 14 Escherichia coli--
Sulfide derivative 14 Staphylococcus aureus--
Compound 12 Staphylococcus aureus2187.5
Phenylhydrazone 2 Staphylococcus aureus1979.2
Compound 8 Staphylococcus aureus1979.2

The thiosemicarbazone derivative (10) of N-(4-acetylphenyl)-2-chloroacetamide showed the most potent antibacterial activity against both E. coli and S. aureus[2].

Table 3: Antioxidant Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives
CompoundAssayInhibition (%)Reference CompoundInhibition (%)
Thiosemicarbazone 10 ABTS radical cation decolorization82.6L-ascorbic acid88.2
Sulfide derivative 14 ABTS radical cation decolorization80.2L-ascorbic acid88.2
Compound 12 ABTS radical cation decolorization75.4L-ascorbic acid88.2

The thiosemicarbazone derivative (10) also exhibited the highest antioxidant activity, comparable to the standard antioxidant L-ascorbic acid[2].

Experimental Protocols

The methodologies described below are based on the experimental procedures reported in the cited literature.

Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A multi-step synthesis was employed, starting from 3-((4-acetylphenyl)amino)propanoic acid. This was refluxed with potassium thiocyanate and acetic acid, followed by cyclization with hydrochloric acid to yield 1-(4-acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one. This intermediate was then used to synthesize various aminothiazole derivatives through the Hantzsch reaction by condensation with α-halocarbonyl compounds[1].

Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., A549) were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity was assessed by the agar well diffusion method.

  • Inoculum Preparation: A standardized bacterial suspension was prepared.

  • Plate Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.

  • Well Preparation: Wells were punched into the agar using a sterile cork borer.

  • Compound Loading: A specific volume of each test compound solution (at a defined concentration) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.

Antioxidant Activity Assay (ABTS Radical Cation Decolorization Assay)

The antioxidant capacity was evaluated by the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

  • ABTS Radical Generation: The ABTS radical cation (ABTS•+) was produced by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: The test compound was added to the ABTS•+ solution.

  • Incubation: The mixture was incubated in the dark for a specific time.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 734 nm).

  • Inhibition Calculation: The percentage inhibition of the ABTS•+ radical was calculated relative to a control.

Visualizing Synthesis and Evaluation Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of the discussed compounds.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start Starting Material (e.g., N-(4-acetylphenyl)propanamide) Reaction Chemical Modification (e.g., Thiazole formation) Start->Reaction Reagents Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Derivative Library Characterization->Final_Product

Caption: Generalized workflow for the synthesis of N-(4-acetylphenyl)propanamide derivatives.

Biological_Evaluation_Workflow cluster_evaluation Biological Efficacy Benchmarking Compounds Synthesized Derivatives Screening Primary Screening Assays Compounds->Screening Anticancer Anticancer Activity (e.g., MTT Assay) Screening->Anticancer Antibacterial Antibacterial Activity (e.g., MIC Determination) Screening->Antibacterial Antioxidant Antioxidant Activity (e.g., ABTS Assay) Screening->Antioxidant Data_Analysis Data Analysis (IC50, MIC calculation) Anticancer->Data_Analysis Antibacterial->Data_Analysis Antioxidant->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for the biological evaluation of synthesized derivatives.

Signaling_Pathway_Hypothesis cluster_pathway Hypothesized Anticancer Mechanism Derivative Active Derivative (e.g., Compound 22) Target Potential Molecular Target (e.g., Kinase, Enzyme) Derivative->Target Inhibition Pathway Signaling Pathway Interruption (e.g., Proliferation Pathway) Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Hypothesized mechanism of action for anticancer derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Chemical Waste Management

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-(4-acetylphenyl)-3-chloropropanamide, a compound used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data from structurally analogous compounds and general best practices for chemical waste management.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the Safety Data Sheet for any chemical before handling.

Hazard Assessment and Analogue Data

Below is a summary of hazard information for structurally related compounds:

Compound NameCAS NumberHazard Statements
3-Chloro-N-(4-methoxyphenyl)propanamide19313-87-2Not explicitly classified, but general handling precautions for chloro-amides apply.
3-chloro-N-(4-hydroxyphenyl)propanamide19314-10-4H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
3-CHLORO-N-(4-ETHOXYPHENYL)PROPANAMIDE19314-15-9H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[2]

Based on this information, this compound should be treated as a hazardous substance.

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • If there is a risk of generating dust or aerosols, a fume hood and respiratory protection should be used.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be disposed of in this container.

  • Liquid Waste:

    • If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container.

    • The solvent used will dictate the specific liquid waste stream. Ensure compatibility with other contents of the waste container.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste.

  • Note any solvents or other chemicals mixed in the container.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound A Step 1: Assess Hazards & Don PPE B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Solid Waste Collection B->C D Liquid Waste Collection B->D E Step 3: Label Waste Container C->E D->E F Step 4: Store in Designated Area E->F G Step 5: Arrange for EHS Pickup F->G H Disposal Complete G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Operational Guidance for Handling N-(4-acetylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)-3-chloropropanamide was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other N-substituted chloropropanamides. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to establish safe laboratory practices, from initial handling to final disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with analogous compounds.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times when handling the compound to protect against splashes. Should be tight-fitting and provide indirect venting.[1]
Face ShieldRecommended to be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesWear compatible chemical-resistant gloves. Nitrile or neoprene gloves are often recommended for similar compounds. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor splashes and contamination of personal clothing.
Chemical-Resistant ApronConsider wearing a chemical-resistant apron over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll handling of solid this compound that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf work cannot be conducted in a fume hood or if there is a risk of generating significant aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.

Workflow for Handling this compound

Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon disposal_solid Solid Waste Collection handle_reaction->disposal_solid disposal_liquid Liquid Waste Collection handle_reaction->disposal_liquid cleanup_ppe Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_store Store Waste for Pickup disposal_label->disposal_store

Caption: Logical workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure that a safety shower and eyewash station are readily accessible.[2]

    • Put on all required PPE as detailed in the table above.

    • Prepare the work area in a certified chemical fume hood. Ensure all necessary equipment and reagents are present to avoid leaving the controlled workspace.

  • Handling:

    • When weighing the solid compound, do so in the fume hood to contain any dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Conduct all experimental procedures within the fume hood.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Follow any specific storage temperature recommendations if available.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any waste solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.[6] Check the SDS of all components in a waste mixture for incompatibilities.[6]

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents, including this compound and any solvents.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.

Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., acetone, ethanol), followed by washing with soap and water, is generally recommended. The initial solvent rinse should be collected as hazardous waste.

  • Clean the work area in the fume hood thoroughly after completion of work.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.